molecular formula C28H34O14 B194543 Isosakuranetin 7-O-rutinoside CAS No. 14259-47-3

Isosakuranetin 7-O-rutinoside

Cat. No.: B194543
CAS No.: 14259-47-3
M. Wt: 594.6 g/mol
InChI Key: RMCRQBAILCLJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didymin is an orally bioactive dietary flavonoid glycoside found in various citrus fruits, recognized in research for its promising therapeutic potential across multiple disease models. In metabolic disease research, Didymin exhibits significant anti-diabetic potential. Studies show it can inhibit key enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), and reduce the formation of advanced glycation end-products (AGEs). Furthermore, it promotes glucose uptake in insulin-resistant liver cells by activating the PI3K/Akt signaling pathway . Recent research highlights its role in protecting pancreatic beta-cell function under lipotoxic conditions, thereby alleviating high-fat diet-induced impaired glucose tolerance by enhancing mitochondrial biogenesis and function . Didymin has also demonstrated efficacy in alleviating Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) in models, where it is believed to stimulate Sirt1-mediated lipophagy and mitochondrial biogenesis, improving hepatic health . In oncology research, Didymin shows broad anticancer properties. It has been shown to induce apoptosis and cause regression of neuroblastoma xenografts in models, even in p53-mutant, drug-resistant forms, by upregulating RKIP and inhibiting N-Myc . Its pro-apoptotic effects have also been observed in studies on non-small cell lung cancer cells . Additional investigations attribute Didymin with neuroprotective, hepatoprotective, anti-inflammatory, and cardiovascular protective activities, making it a versatile compound for probing diverse biological mechanisms . This product is intended for research purposes only.

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCRQBAILCLJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Didymin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14259-47-3
Record name Didymin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 - 213 °C
Record name Didymin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biological Activity of Didymin in Oncology: Mechanisms, Protocols, and Translational Potential

[1][2]

Executive Summary

Didymin (Isosakuranetin-7-O-rutinoside) is a dietary flavonoid glycoside abundant in Citrus species (e.g., Citrus bergamia, Citrus sinensis).[1][2][3][4][5][6][7][8][9] Unlike generic antioxidants, Didymin exhibits precise pharmacological activity against refractory malignancies, particularly neuroblastoma and non-small cell lung cancer (NSCLC) .

Its therapeutic value lies in a unique dual-mechanism: (1) The restoration of Raf Kinase Inhibitory Protein (RKIP) expression, which suppresses the MAPK/ERK axis, and (2) The direct inhibition of N-Myc , a driver of aggressive tumorigenesis. Crucially, Didymin demonstrates efficacy independent of p53 status, making it a viable candidate for drug-resistant, p53-mutant cancers. This guide synthesizes the molecular pharmacodynamics, validated experimental protocols, and in vivo efficacy data of Didymin for research applications.

Chemical Identity & Pharmacodynamics

Structural Properties

Didymin is a disaccharide derivative consisting of isosakuranetin attached to a rutinoside moiety at position 7.[4][6][8][10]

  • IUPAC Name: (2S)-7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

  • Molecular Formula: C28H34O14

  • Molecular Weight: 594.56 g/mol

Bioavailability Profile

A major hurdle in flavonoid therapeutics is bioavailability. However, pharmacokinetic studies indicate that Didymin possesses favorable oral bioavailability compared to its aglycone counterparts.

  • Serum Concentration: Oral administration of 2 mg/kg in murine models yields a free plasma concentration of approximately 2.1 µM .[1][7][11]

  • Absorption: Rapidly absorbed via the intestinal epithelium; however, first-pass metabolism (hydrolysis to isosakuranetin) must be accounted for in dosing strategies.

Molecular Mechanisms of Action[1][2][4][8]

The antineoplastic activity of Didymin is not mono-target.[4][8] It functions as a pleiotropic modulator of signal transduction.

The RKIP/N-Myc Axis (Neuroblastoma)

In neuroblastoma, N-Myc amplification correlates with poor prognosis. Didymin acts as a transcriptional repressor of N-Myc.[1][2][4][7][8][11] Concurrently, it upregulates RKIP.[1][2][4][7][11] RKIP normally inhibits the Raf-1/MEK/ERK pathway; its loss is a hallmark of metastasis. By restoring RKIP, Didymin effectively "brakes" the runaway proliferation signaling.

The Fas/FasL Extrinsic Apoptotic Pathway (NSCLC)

In lung cancer (A549, H460), Didymin triggers apoptosis via the extrinsic pathway. It upregulates the Fas death receptor and Fas Ligand (FasL), leading to the recruitment of FADD and activation of Caspase-8/10, bypassing the intrinsic mitochondrial pathway often mutated in these cancers.

Signaling Pathway Visualization

The following diagram illustrates the convergence of Didymin's inhibitory effects on the PI3K/Akt and Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.

Didymin_Mechanismcluster_membraneCell Membrane Targetscluster_cytoplasmCytosolic Signalingcluster_nucleusNuclear TranscriptionDidyminDidymin (Agonist)FasFas ReceptorDidymin->FasUpregulates ExpressionPI3KPI3KDidymin->PI3KInhibitsRKIPRKIP (Metastasis Suppressor)Didymin->RKIPUpregulatesNMycN-MycDidymin->NMycTranscriptional RepressionRTKRTK / Growth ReceptorsRTK->PI3KRaf1Raf-1RTK->Raf1Casp8Caspase-8Fas->Casp8AktAkt (p-Akt)PI3K->AktmTORmTORAkt->mTORmTOR->NMycRKIP->Raf1InhibitsMEKMEKRaf1->MEKERKERKMEK->ERKERK->NMycStabilizesCasp3Caspase-3Casp8->Casp3ApoptosisApoptosisCasp3->ApoptosisCyclinD1Cyclin D1NMyc->CyclinD1Promotes ProliferationVimentinVimentin (EMT)NMyc->VimentinPromotes Metastasis

Caption: Didymin restores RKIP expression to inhibit the Raf/MEK/ERK axis while simultaneously blocking PI3K/Akt signaling, resulting in N-Myc downregulation and apoptosis induction.

Therapeutic Efficacy: Comparative Data

The following table summarizes key biological activities of Didymin across validated cancer cell lines.

Cancer TypeCell LineMolecular TargetEffect / IC50Key Outcome
Neuroblastoma SH-SY5Y, SK-N-BE(2)N-Myc, RKIP10–20 µM (Viability)G2/M Arrest; Downregulation of Vimentin (EMT reversal).
NSCLC A549, H460Fas/FasL, Caspase-8~12.5 µM (IC50)Apoptosis via extrinsic pathway; p53-independent.
Hepatocellular HepG2PI3K/AktDose-dependentInhibition of proliferation; Antioxidant defense activation.
Breast MCF-7MAPKN/AReduced proliferation; Synergistic with chemotherapy.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

In Vitro: Cell Viability & Apoptosis Assay

Objective: Determine IC50 and mode of cell death (Apoptosis vs. Necrosis).

  • Preparation: Dissolve Didymin in DMSO to create a 100 mM stock. Store at -20°C.

    • Critical Control: Final DMSO concentration in culture must be < 0.1% to prevent solvent cytotoxicity.

  • Seeding: Plate cells (e.g., SH-SY5Y) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with Didymin (0, 5, 10, 20, 40 µM) for 24h, 48h, and 72h.

  • Viability (CCK-8/MTT): Add reagent, incubate 2h, read Absorbance (450nm/570nm).

  • Apoptosis (Annexin V/PI):

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry Analysis:

      • Q1: Necrotic (Annexin-/PI+)

      • Q2: Late Apoptotic (Annexin+/PI+)

      • Q3: Viable (Annexin-/PI-)

      • Q4: Early Apoptotic (Annexin+/PI-)

In Vivo: Neuroblastoma Xenograft Model

Objective: Assess tumor regression and oral bioavailability.

  • Animals: Athymic nude mice (

    
    ), 4–6 weeks old.
    
  • Inoculation: Inject

    
     neuroblastoma cells (suspended in Matrigel/PBS 1:1) subcutaneously into the flank.
    
  • Enrollment: Randomize mice when tumors reach palpable size (~50–100 mm³).

  • Treatment Regimen:

    • Group A (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose) via oral gavage.

    • Group B (Didymin): 2 mg/kg body weight, oral gavage, alternate days.[2]

    • Duration: 60 days.[1][2]

  • Monitoring: Measure tumor volume (

    
    ) bi-weekly.
    
  • Endpoint Analysis: Resect tumors.[1][2][7] Fix in formalin for IHC (stain for Ki67, CD31, and N-Myc).

Experimental Workflow Visualization

Workflowcluster_treatmentIntervention Phase (60 Days)StartCell Culture(SH-SY5Y / A549)InoculationSC Injection(Matrigel Matrix)Start->InoculationGrowthTumor Growth(~100 mm³)Inoculation->GrowthControlVehicle ControlGrowth->ControlTreatedDidymin (2 mg/kg)Oral GavageGrowth->TreatedAnalysisAnalysis:1. Tumor Volume2. IHC (Ki67, N-Myc)Control->AnalysisTreated->Analysis

Caption: Standardized in vivo xenograft workflow for evaluating Didymin efficacy via oral administration.

Translational Challenges & Future Directions

While Didymin shows high efficacy in preclinical models, translational success depends on addressing:

  • Formulation: Despite oral activity, solubility limits high-dose escalation. Lipid-based nanocarriers or cyclodextrin complexes are recommended to improve

    
    .
    
  • Combination Therapy: Didymin's ability to sensitize cells to chemotherapy (via RKIP restoration) suggests it should be tested as an adjuvant to standard agents like Cisplatin or Doxorubicin to overcome multidrug resistance (MDR).

References

  • Singhal, J., et al. (2012). Didymin induces apoptosis by inhibiting N-Myc and upregulating RKIP in neuroblastoma.[1][2][4][7][8][11][12] Cancer Prevention Research, 5(3), 473-483.[1][12]

  • Hung, J. Y., et al. (2010). Didymin, a dietary flavonoid glycoside from citrus fruits, induces Fas-mediated apoptotic pathway in human non-small-cell lung cancer cells in vitro and in vivo. Lung Cancer, 68(3), 366-374.[9]

  • Yao, Q., et al. (2018).[6] Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Molecules, 23(10), 2547.

  • Zhang, Y., et al. (2021). Didymin alleviates myocardial ischemia/reperfusion injury by inhibiting the activation of NLRP3 inflammasome.[5] Pharmaceutical Biology, 59(1), 123-130.

The Occurrence and Analysis of Isosakuranetin 7-O-rutinoside in Citrus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isosakuranetin 7-O-rutinoside, a flavanone glycoside also known by the synonyms poncirin and didymin, is a significant bioactive compound found within the Citrus genus. This technical guide provides an in-depth exploration of the natural sources of this compound in various Citrus species, with a particular focus on its distribution within the fruit's different anatomical parts. We will delve into the biosynthetic origins of this compound, detailing its enzymatic formation from precursor molecules. Furthermore, this guide presents comprehensive, field-proven methodologies for the extraction, purification, and quantification of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with a rationale for each step, ensuring both technical accuracy and practical applicability. Finally, we will touch upon the diverse pharmacological activities of this compound, underscoring its potential in therapeutic applications.

Introduction: The Significance of this compound

This compound is a naturally occurring flavanone glycoside that contributes to the complex phytochemical profile of many Citrus species.[1][2] Structurally, it consists of the aglycone isosakuranetin (4'-O-methylnaringenin) linked to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 7-hydroxyl position.[3] This compound is notably associated with the bitter taste of certain citrus fruits, particularly the trifoliate orange (Poncirus trifoliata).[4][5]

Beyond its contribution to flavor, this compound has garnered significant scientific interest due to its wide range of pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective agent.[6] Furthermore, emerging studies suggest its utility in the management of metabolic disorders and certain types of cancer.[6][7] Given its therapeutic potential and natural abundance in citrus, a common dietary component, a thorough understanding of its sources and analysis is paramount for its exploration in drug discovery and development.

Natural Occurrence and Distribution in Citrus Species

This compound is found in a variety of Citrus species, including sweet oranges (Citrus sinensis), bergamot (Citrus bergamia), and mandarins (Citrus reticulata).[2][8] However, its concentration can vary significantly depending on the species, cultivar, maturity of the fruit, and the specific tissue within the fruit.

One of the most prominent sources of this compound is the trifoliate orange, Poncirus trifoliata, a close relative of Citrus that is often used as a rootstock in citriculture.[5][9] The fruit of P. trifoliata is known for its high poncirin content, which contributes to its intense bitterness.[4][9]

The distribution of this compound within the citrus fruit is not uniform. The peel, and specifically the albedo (the white, spongy inner layer), tends to have the highest concentrations of this flavanone.

Table 1: Quantitative Distribution of this compound (Poncirin) in Citrus Species
Citrus SpeciesFruit PartConcentrationReference
Citrus reticulata cv. Suavissima (Ougan)Albedo1.37 mg/g DW[1]
Segment Membrane> Flavedo & Juice Sac[1]
Flavedo> Juice Sac[1]
Juice SacLowest Concentration[1]
Poncirus trifoliataJuice Sacs Extract107.46 ± 12.82 mg/g[10]
Flavedo ExtractLower than Juice Sacs[10]
Cocktail GrapefruitFruit8.29 mg/kg FW[11]
Citrus aurantiumFruit108.6 mg/kg[1]

DW: Dry Weight, FW: Fresh Weight

Biosynthesis of this compound in Citrus

The biosynthesis of this compound is an intricate process that begins with the general phenylpropanoid pathway, leading to the formation of flavonoids. The specific steps culminating in the synthesis of this compound involve a series of enzymatic reactions.

The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of the central flavanone precursor, naringenin.

From naringenin, two key enzymatic modifications lead to the formation of this compound:

  • O-methylation: A specific O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group to the 4'-hydroxyl group of naringenin, forming isosakuranetin.[12]

  • Glycosylation: Subsequently, a glycosyltransferase (GT) facilitates the attachment of a rutinose sugar moiety to the 7-hydroxyl group of isosakuranetin, yielding this compound.

Biosynthetic pathway of this compound.

Methodologies for Extraction, Purification, and Analysis

The accurate study of this compound necessitates robust and efficient methods for its extraction from the complex plant matrix, followed by purification and precise quantification.

Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Citrus plant material.

ExtractionWorkflow Start Start PlantMaterial Citrus Plant Material (e.g., Peel, Albedo) Start->PlantMaterial Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (e.g., 80% Ethanol) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ResinChrom Macroporous Resin Chromatography CrudeExtract->ResinChrom Elution Elution with Ethanol Gradient ResinChrom->Elution PurifiedFraction Partially Purified Fraction Elution->PurifiedFraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) PurifiedFraction->HSCCC FinalProduct High-Purity Isosakuranetin 7-O-rutinoside HSCCC->FinalProduct End End FinalProduct->End

Extraction and purification workflow for this compound.
Detailed Experimental Protocols

Rationale: This protocol utilizes an ethanol-water mixture for efficient extraction of the moderately polar flavanone glycoside. Sonication is employed to enhance cell wall disruption and improve extraction efficiency.

Materials:

  • Fresh or dried Citrus peel (e.g., Citrus reticulata albedo)

  • 80% (v/v) Ethanol in deionized water

  • Grinder or blender

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Dry the fresh Citrus peel at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried peel into a fine powder (e.g., 40-60 mesh).

  • Extraction: Weigh 20 g of the powdered peel and transfer it to a flask. Add 400 mL of 80% ethanol.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid material. Decant the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the remaining solid residue to maximize the yield.

  • Concentration: Combine the supernatants from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Rationale: Macroporous resin chromatography is an effective technique for the initial purification and enrichment of flavonoids from crude plant extracts. The resin adsorbs the target compounds, which can then be selectively eluted with a suitable solvent.

Materials:

  • Crude extract from Protocol 1

  • D101 macroporous resin

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations for gradient elution)

Procedure:

  • Column Packing: Prepare a slurry of D101 macroporous resin in deionized water and pack it into a glass column.

  • Equilibration: Wash the packed column with deionized water until the effluent is clear.

  • Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.

  • Washing: Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in the target compound and concentrate them using a rotary evaporator.

Rationale: Reversed-phase HPLC is the standard method for the separation and quantification of flavonoids. A C18 column provides good separation based on polarity, and a UV detector allows for sensitive detection at the absorbance maximum of the compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be:

    • 0-15 min, 20% B

    • 15-35 min, 20-60% B

    • 35-40 min, 60-100% B

    • 40-42 min, 100% B

    • 42-45 min, 100-20% B

    • 45-50 min, 20% B[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase or methanol and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample.

Pharmacological Activities and Future Perspectives

This compound exhibits a spectrum of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications. Its anti-inflammatory properties are well-documented, with studies showing its ability to inhibit the production of pro-inflammatory mediators.[7] The antioxidant capacity of this flavanone contributes to its protective effects against oxidative stress-related cellular damage.

Furthermore, research has pointed towards its potential in managing diabetes and its complications, as well as its neuroprotective effects.[6] Its aglycone, isosakuranetin, has also been shown to possess diverse biological activities, including antibacterial and trypanocidal effects.[13][14]

The information presented in this guide provides a solid foundation for researchers to explore the natural sources and analytical methodologies for this compound. Future research should focus on optimizing extraction and purification processes for industrial-scale production, further elucidating its mechanisms of action, and conducting clinical trials to validate its therapeutic efficacy in humans. The abundance of this compound in citrus by-products also presents an opportunity for sustainable and value-added utilization of agricultural waste.

References

  • Zhu, X., Luo, F., Zheng, Y., et al. (2013). Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. International Journal of Molecular Sciences, 14(5), 8684-8697. Available from: [Link]

  • Patel, D. K. (2021). Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(11), 1974-1981. Available from: [Link]

  • Yao, Q., Lin, M.-T., Lan, Q.-H., et al. (2020). In vitro and in vivo evaluation of didymin cyclodextrin inclusion complexes: characterization and chemosensitization activity. Drug Delivery, 27(1), 126-136. Available from: [Link]

  • Kim, J.-B., Han, A.-R., Park, E.-Y., et al. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-κB inactivation in RAW 264.7 macrophage cells. Biological & Pharmaceutical Bulletin, 30(12), 2345-2351. Available from: [Link]

  • Phytognosis. (2019, November 18). Trifoliate Orange - Poncirus trifoliata. Available from: [Link]

  • Stellenbosch University Botanical Garden. (n.d.). Citrus trifoliata - Chinese bitter orange, hardy orange, Japanese bitter-orange. Garden Explorer. Retrieved February 20, 2024, from [Link]

  • Wang, Y., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. Foods, 11(12), 1679. Available from: [Link]

  • Wikipedia. (2023, December 27). Trifoliate orange. Available from: [Link]

  • Khan, M., et al. (2019). Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway in insulin-resistant HepG2 cells. Chemico-Biological Interactions, 308, 163-172. Available from: [Link]

  • Gattuso, G., Barreca, D., Gargiulli, C., Leuzzi, U., & Caristi, C. (2007). Flavonoid Composition of Citrus Juices. Molecules, 12(8), 1641-1673. Available from: [Link]

  • Zhang, M., et al. (2023). Comparative study on secondary metabolites from different citrus varieties in the production area of Zhejiang. Frontiers in Nutrition, 10, 1178519. Available from: [Link]

  • Grokipedia. (n.d.). Isosakuranetin. Retrieved February 20, 2024, from [Link]

  • Lee, J.-H., Lee, S.-H., Kim, Y.S., et al. (2009). Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytotherapy Research, 23(12), 1748-1753. Available from: [Link]

  • Chen, J., et al. (2019). Analysis of Flavonoid Metabolites in Citrus Peels (Citrus reticulata “Dahongpao”) Using UPLC-ESI-MS/MS. Molecules, 24(15), 2726. Available from: [Link]

  • Suksamrarn, A., Chotipong, A., Suavansri, T., et al. (2004). Antimycobacterial activity and cytotoxicity of flavonoids from the flowers of Chromolaena odorata. Archives of Pharmacal Research, 27(5), 507-511. Available from: [Link]

  • Choi, Y.-H., et al. (2016). Anti-Obesity and Hypoglycemic Effects of Poncirus trifoliata L. Extracts in High-Fat Diet C57BL/6 Mice. Nutrients, 8(4), 213. Available from: [Link]

  • Taylor & Francis. (n.d.). Isosakuranetin – Knowledge and References. Available from: [Link]

  • Rakotondrafara, A. M., & Lemaire, B. (2020). Sakuranetin: A review on sources and pharmacological aspects. Molecules, 25(4), 899. Available from: [Link]

  • Li, S., et al. (2021). Multiomics-based dissection of citrus flavonoid metabolism using a Citrus reticulata × Poncirus trifoliata population. Horticulture Research, 8(1), 58. Available from: [Link]

  • Fowler, Z. L., & Koffas, M. A. (2009). Biosynthesis and biotechnological production of flavonoids. Chemical and biological technologies in agriculture, 1(1), 1-10.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

Sources

Pharmacokinetics of Dietary Isosakuranetin Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Application Scientists

Executive Summary: The "Prodrug" Nature of Dietary Glycosides

In the context of flavonoid pharmacokinetics, dietary glycosides such as Poncirin (isosakuranetin-7-O-neohesperidoside) and Didymin (isosakuranetin-7-O-rutinoside) function effectively as natural prodrugs. While they possess intrinsic bioactivity in vitro, their in vivo efficacy is strictly governed by a rate-limiting hydrolysis step mediated by the gut microbiota.

For researchers developing nutraceuticals or botanical drugs derived from Citrus species (e.g., Citrus aurantium, Poncirus trifoliata), understanding the conversion of these hydrophilic glycosides into the lipophilic, bioavailable aglycone Isosakuranetin (4'-O-methylnaringenin) is critical. This guide dissects the absorption, distribution, metabolism, and excretion (ADME) mechanics of this transition and provides a validated workflow for their bioanalytical quantification.

Molecular Architecture & Biotransformation

Structural Constraints on Absorption

Isosakuranetin glycosides are bulky and hydrophilic due to their sugar moieties (rutinose or neohesperidose) attached at the C7 position.

  • Poncirin: Contains a neohesperidose moiety (rhamnose-glucose linkage).

  • Didymin: Contains a rutinose moiety.[1][2][3][4][5]

Key Pharmacokinetic Insight: Unlike glucose-bound flavonoids (e.g., isoquercitrin) which can be hydrolyzed by lactase-phlorizin hydrolase (LPH) in the small intestine, rhamnose-containing glycosides like Poncirin and Didymin are resistant to small intestinal hydrolysis. They must reach the distal ileum and colon to encounter specific microbial


-L-rhamnosidases.
The Metabolic Pathway (Visualization)

The following diagram illustrates the critical "activation" pathway from ingestion to systemic circulation.

MetabolicPathway Ingestion Oral Ingestion (Poncirin / Didymin) SmallIntestine Small Intestine (Poor Absorption) Ingestion->SmallIntestine Transit Colon Colon / Distal Ileum (Microbial Fermentation) SmallIntestine->Colon Reaches Distal Gut Unchanged Aglycone Isosakuranetin (Aglycone - Active Form) Colon->Aglycone Hydrolysis by α-L-rhamnosidase (e.g., Bifidobacterium dentium) Liver Hepatic Metabolism (Phase I & II) Aglycone->Liver Portal Vein Absorption Liver->Liver Demethylation (CYP) to Naringenin Liver->Liver Glucuronidation (UGT) Sulfation (SULT) Systemic Systemic Circulation (Bioavailable Metabolites) Liver->Systemic Distribution Excretion Renal/Biliary Excretion Systemic->Excretion Elimination

Figure 1: The metabolic activation pathway of Isosakuranetin glycosides. Note the critical dependence on colonic microbiota for hydrolysis.[3]

ADME Mechanics: Technical Deep Dive

Absorption (The Tmax Delay)

Because hydrolysis occurs in the lower gut, the pharmacokinetic profile of Isosakuranetin glycosides is characterized by a delayed Tmax (Time to Maximum Concentration).

  • Aglycone Administration: Tmax

    
     0.5 – 1.0 hours.
    
  • Glycoside Administration: Tmax

    
     4.0 – 8.0 hours (biphasic peaks are common due to enterohepatic recirculation).
    
Metabolism (Phase I & II)

Once absorbed, Isosakuranetin undergoes extensive first-pass metabolism:

  • Phase I (Demethylation): CYP enzymes (specifically CYP1A2 and CYP2C family in rats) can demethylate Isosakuranetin at the 4' position to form Naringenin .

  • Phase II (Conjugation): The 7-OH and 5-OH positions are targets for UGTs (Glucuronosyltransferases) and SULTs (Sulfotransferases). The predominant circulating forms are Isosakuranetin-7-O-glucuronide and Isosakuranetin-sulfates .

Critical Note for Analysts: When measuring "Total Isosakuranetin" in plasma, you must treat samples with


-glucuronidase/sulfatase to cleave these conjugates. Without this step, you will only detect the trace amounts of free aglycone, drastically underestimating bioavailability.
Microbiota Interaction

Recent studies highlight that Bifidobacterium dentium and Bifidobacterium catenulatum express the specific


-L-rhamnosidases required to cleave the rutinose/neohesperidose sugar. Variability in a subject's microbiome can lead to significant inter-individual variability in PK parameters (high vs. low responders).

Quantitative Data Summary

The following table summarizes representative PK parameters in Wistar rats following oral administration (PO).

ParameterDefinitionIsosakuranetin (Aglycone) POPoncirin (Glycoside) PO
Dose Administered amount20 mg/kgEquimolar to 20 mg/kg aglycone
Tmax Time to peak conc.0.5 – 1.0 h5.0 – 7.0 h
Cmax Peak concentrationHigh (~500 ng/mL)Low (~150 ng/mL)*
AUC Total ExposureHighModerate (Delayed absorption)
t1/2 Half-life2 – 4 h6 – 9 h (Flip-flop kinetics)
Main Metabolite Major circulating formGlucuronidesIsosakuranetin (after hydrolysis)

*Note: Cmax for Poncirin administration refers to the concentration of the formed metabolite Isosakuranetin, as the parent glycoside has negligible absorption.

Experimental Protocol: Bioanalytical Quantification

To ensure scientific integrity, the following protocol uses LC-MS/MS for the quantification of Isosakuranetin in plasma. This method assumes the need to measure total aglycone (free + conjugated).

Bioanalytical Workflow (Visualization)

Bioanalysis Sample Rat Plasma (100 µL) Enzyme Enzymatic Hydrolysis (β-glucuronidase/sulfatase) 37°C, 45 min Sample->Enzyme Cleave Conjugates IS Add Internal Standard (e.g., Hesperetin) Enzyme->IS Extract Protein Precipitation (Acetonitrile, 300 µL) IS->Extract Centrifuge Centrifuge 12,000 rpm, 10 min Extract->Centrifuge Inject Inject Supernatant LC-MS/MS Centrifuge->Inject

Figure 2: Sample preparation workflow for total Isosakuranetin determination.

Step-by-Step Methodology

A. Instrumentation Settings

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Isosakuranetin:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard (Hesperetin):

      
      .
      

B. Sample Preparation (Self-Validating Protocol)

  • Collection: Collect blood into heparinized tubes; centrifuge at 3,000 x g for 10 min to harvest plasma. Store at -80°C.

  • Hydrolysis (Crucial Step):

    • Mix 100 µL plasma with 20 µL acetate buffer (pH 5.0) containing

      
      -glucuronidase/sulfatase (e.g., from Helix pomatia).
      
    • Incubate at 37°C for 45 minutes. Control: Run a duplicate sample without enzyme to measure "Free" vs "Total".

  • Extraction:

    • Add 10 µL Internal Standard (IS) working solution.

    • Add 300 µL ice-cold Acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer supernatant to an autosampler vial. Inject 2-5 µL.

C. Quality Control Criteria

  • Linearity:

    
     over range 1 – 1000 ng/mL.
    
  • Accuracy: Mean value within ±15% of nominal (±20% at LLOQ).

  • Recovery: >80% extraction efficiency (validate using pre- vs. post-extraction spikes).

References

  • Bang, S.H., et al. (2015). Metabolism of Rutin and Poncirin by Human Intestinal Microbiota and Cloning of Their Metabolizing α-L-Rhamnosidase from Bifidobacterium dentium.[3][7] Journal of Microbiology and Biotechnology.

  • Liu, Y., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice.[8] Foods.

  • Murota, K., et al. (2018). Metabolic diversity of dietary flavonoids and their bioavailability. Nutrients.[4][8][9][10]

  • Erlund, I. (2004). Review of the flavonoids quercetin, hesperetin, and naringenin. Dietary sources, bioactivities, bioavailability, and epidemiology. Nutrition Research.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

The Therapeutic Potential of Didymin in Inflammatory Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm Shift in Modulating Inflammation

Chronic inflammation is a common denominator in a multitude of debilitating diseases, from inflammatory bowel disease to neurodegenerative conditions. The quest for novel therapeutics with improved efficacy and safety profiles is a paramount challenge in drug discovery. Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their diverse biological activities. Among them, Didymin (isosakuranetin 7-O-rutinoside), a flavonoid glycoside found abundantly in citrus fruits, is emerging as a compelling candidate for the management of inflammatory disorders.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of Didymin, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanisms of action, preclinical evidence, and detailed methodologies for its evaluation.

Didymin: A Bioactive Flavonoid with Therapeutic Promise

Didymin is a flavanone glycoside that has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Its chemical structure, characterized by a C-glycosidic bond, contributes to its oral bioavailability, a crucial attribute for a therapeutic agent.[3] While extensive pharmacokinetic data in humans is still emerging, preclinical studies in rodents have shown that Didymin can be absorbed orally and reach systemic circulation.[4] However, like many flavonoids, its bioavailability can be a limiting factor, and formulation strategies may be necessary to optimize its therapeutic efficacy.[3]

Molecular Mechanisms of Didymin's Anti-Inflammatory Action

Didymin exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Didymin has been shown to potently inhibit the NF-κB pathway.[4] This inhibition is achieved by preventing the degradation of IκB and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[7] This mechanism effectively dampens the downstream inflammatory cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Didymin Didymin Didymin->IKK inhibits NFkB_IkB NF-κB-IκB Complex DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_downstream Downstream Effects LPS LPS Pro_IL1b pro-IL-1β LPS->Pro_IL1b upregulates NLRP3_inactive NLRP3 (inactive) LPS->NLRP3_inactive upregulates IL1b IL-1β (mature) Pro_IL1b->IL1b ATP ATP NLRP3_active NLRP3 (active) ATP->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 (active) Pro_Casp1->Casp1 auto-cleavage Casp1->Pro_IL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces Didymin Didymin Didymin->NLRP3_active inhibits Didymin->ASC inhibits Didymin->Pro_Casp1 inhibits

Caption: Didymin suppresses NLRP3 inflammasome activation.

Preclinical Evidence of Didymin's Efficacy

The therapeutic potential of Didymin has been evaluated in a variety of preclinical models of inflammatory diseases, demonstrating its broad-spectrum anti-inflammatory activity.

Inflammatory Bowel Disease (IBD)

In a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model that mimics human ulcerative colitis, oral administration of Didymin (30 mg/kg/day) for 14 days significantly ameliorated disease symptoms. [8]This included a reduction in weight loss, a decrease in the disease activity index, and an improvement in colon length. [8]Histological analysis revealed that Didymin treatment reduced inflammatory cell infiltration and preserved the integrity of the colonic architecture. [8]Mechanistically, Didymin was shown to inhibit the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the colon. [9]Furthermore, Didymin promoted the expression of tight junction proteins, claudin-1 and ZO-1, which are crucial for maintaining intestinal barrier function. [9]A key finding was Didymin's ability to modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [10]

Neuroinflammation

Neuroinflammation is a critical component of various neurodegenerative diseases. In a mouse model of intracerebral hemorrhage (ICH), Didymin treatment significantly improved neurological deficits and reduced brain edema. [11]It effectively mitigated microglial activation and neutrophil infiltration in the peri-hematomal tissue. [11]At the molecular level, Didymin downregulated the expression of pyroptotic and inflammatory molecules, including components of the NLRP3 inflammasome, GSDMD, caspase-1, IL-1β, and TNF-α. [11][12]

Liver Injury

In a carbon tetrachloride (CCl4)-induced model of acute liver injury, a standard model for studying hepatotoxicity and inflammation, Didymin demonstrated significant hepatoprotective effects. [13][14]Treatment with Didymin attenuated the CCl4-induced elevation of serum aminotransferases (ALT and AST), key markers of liver damage. [15]Histopathological examination showed that Didymin reduced hepatocellular necrosis and inflammatory cell infiltration. [13]The protective mechanism involves the inhibition of oxidative stress and the suppression of pro-inflammatory cytokines like IL-1β and IL-6 in the liver tissue. [13] Table 1: Summary of In Vivo Efficacy of Didymin

Disease ModelAnimal ModelDidymin DosageKey FindingsReference(s)
Ulcerative Colitis DSS-induced colitis (mice)30 mg/kg/day (oral)Reduced disease activity index, decreased colon shortening, inhibited pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), promoted tight junction protein expression, and shifted macrophage polarization from M1 to M2.[8][9][10]
Neuroinflammation Intracerebral Hemorrhage (mice)Not specifiedImproved neurological deficits, reduced brain edema, decreased microglial activation and neutrophil infiltration, and inhibited NLRP3 inflammasome activation and pro-inflammatory cytokine production.[11][12]
Liver Injury CCl4-induced hepatotoxicity (mice)Not specifiedAttenuated serum ALT and AST levels, reduced hepatocellular necrosis and inflammation, and inhibited pro-inflammatory cytokines (IL-1β, IL-6).[13][15]
Myocardial Infarction Ischemia-Reperfusion (mice)1, 2, and 4 mg/kg (intragastric)Reduced pathological damage and fibrosis, decreased cardiac injury markers, inhibited NLRP3 inflammasome component expression, and alleviated the inflammatory response.[16]

Methodologies for Evaluating the Anti-Inflammatory Potential of Didymin

This section provides detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory properties of Didymin. These protocols are designed to be self-validating through the inclusion of appropriate controls and validation steps.

In Vitro Anti-Inflammatory Assays
  • Rationale: This assay is a cornerstone for screening anti-inflammatory compounds. Macrophages (e.g., RAW 264.7 cell line or primary bone-marrow-derived macrophages) are key players in the innate immune response and produce a robust inflammatory response upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. This allows for the assessment of a compound's ability to inhibit the production of key inflammatory mediators.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treatment: Pre-treat the cells with various concentrations of Didymin (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

    • Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage inhibition of cytokine production by Didymin compared to the LPS-stimulated control.

  • Self-Validation:

    • Positive Control: Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

    • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of Didymin.

    • Dose-Response Curve: Generate a dose-response curve to determine the IC50 value of Didymin for the inhibition of each cytokine.

  • Rationale: This assay directly measures the transcriptional activity of NF-κB, providing a specific readout of the pathway's inhibition. It utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

  • Protocol:

    • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with Didymin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage inhibition of NF-κB activity by Didymin.

  • Self-Validation:

    • Positive Inhibitor: Use a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

    • Basal Activity: Ensure that Didymin does not affect the basal NF-κB activity in unstimulated cells.

In Vivo Models of Inflammation
  • Rationale: This model is highly relevant for studying ulcerative colitis as it induces a robust and reproducible colonic inflammation characterized by weight loss, diarrhea, rectal bleeding, and mucosal ulceration.

  • Protocol:

    • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

    • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7-10 days.

    • Didymin Treatment: Administer Didymin (e.g., 30 mg/kg/day) or vehicle orally by gavage daily, starting from the first day of DSS administration.

    • Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • Tissue Collection: At the end of the experiment, euthanize the mice and collect the colon for length measurement and histological analysis.

    • Histological Analysis: Fix the colon tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the severity of inflammation, crypt damage, and ulceration.

    • Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines by ELISA or qPCR.

  • Self-Validation:

    • Control Groups: Include a healthy control group (no DSS) and a DSS-only group.

    • Positive Control: A standard anti-inflammatory drug used in IBD treatment (e.g., sulfasalazine) can be included as a positive control.

    • Blinded Assessment: The histological scoring should be performed by an observer blinded to the treatment groups.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment (7-10 days) cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, DSS, DSS+Didymin) Acclimatization->Grouping DSS_Admin DSS in Drinking Water Grouping->DSS_Admin Didymin_Admin Oral Gavage of Didymin Grouping->Didymin_Admin Daily_Monitoring Daily Monitoring (Weight, DAI) DSS_Admin->Daily_Monitoring Didymin_Admin->Daily_Monitoring Euthanasia Euthanasia Daily_Monitoring->Euthanasia Colon_Collection Colon Collection (Length Measurement) Euthanasia->Colon_Collection Histology Histological Analysis (H&E) Colon_Collection->Histology Cytokine_Analysis Cytokine Measurement (ELISA/qPCR) Colon_Collection->Cytokine_Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Future Directions and Concluding Remarks

Didymin presents a compelling profile as a potential therapeutic agent for a range of inflammatory diseases. Its multi-target mechanism of action, encompassing the inhibition of key inflammatory pathways like NF-κB and the NLRP3 inflammasome, underscores its potential for broad-spectrum efficacy. The preclinical evidence in models of IBD, neuroinflammation, and liver injury is promising.

However, further research is warranted to fully elucidate its therapeutic potential. Rigorous pharmacokinetic and pharmacodynamic studies in various animal models and eventually in humans are crucial to determine its optimal dosing and formulation. Head-to-head comparison studies with existing anti-inflammatory drugs will be essential to establish its relative efficacy. Furthermore, exploring the potential synergistic effects of Didymin with other therapeutic agents could open up new avenues for combination therapies.

This technical guide provides a solid foundation for researchers to embark on or advance their investigations into the anti-inflammatory properties of Didymin. The detailed methodologies and mechanistic insights presented herein are intended to facilitate the design of robust and informative studies that will ultimately determine the clinical utility of this promising natural compound.

References

  • Didymin, a natural flavonoid, relieves the progression of myocardial infarction via inhibiting the NLR family pyrin domain containing 3 inflammasome. PubMed. [Link]

  • Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage. PMC. [Link]

  • Didymin ameliorates ulcerative colitis-associated secondary liver damage by facilitating Notch1 degradation. PubMed. [Link]

  • Flavonoids Extracted from Licorice Prevents Colitis-Associated Carcinogenesis in AOM/DSS Mouse Model. PMC. [Link]

  • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. PMC. [Link]

  • Didymin switches M1-like toward M2-like macrophage to ameliorate ulcerative colitis via fatty acid oxidation. PubMed. [Link]

  • Didymin Ameliorates Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis by Regulating Gut Microbiota and Amino Acid Metabolism in Mice. PubMed. [Link]

  • CCl4 Model of Liver Fibrosis. Melior Discovery. [Link]

  • Didymin Ameliorates Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis by Regulating Gut Microbiota and Amino Acid Metabolism in Mice. PMC. [Link]

  • Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage. Frontiers. [Link]

  • Didymin: an orally active citrus flavonoid for targeting neuroblastoma. PMC. [Link]

  • Didymin Ameliorates Liver Fibrosis by Alleviating Endoplasmic Reticulum Stress and Glycerophospholipid Metabolism. ScienceOpen. [Link]

  • CCl₄ induced Acute Liver Injury Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Didymin protects pancreatic beta cells by enhancing mitochondrial function in high-fat diet-induced impaired glucose tolerance. PMC. [Link]

  • Flavonoids in Inflammatory Bowel Disease: A Review. MDPI. [Link]

  • Inhibitory effects of mixed flavonoid supplements on unraveled DSS-induced ulcerative colitis and arthritis. PMC. [Link]

  • CCl4-Induced Liver Injury in Brief. Encyclopedia.pub. [Link]

  • Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate. PMC. [Link]

  • Therapeutic potential of flavonoids in inflammatory bowel disease: A comprehensive review. World Journal of Gastroenterology. [Link]

  • role of plant-based flavonoids as drug candidates for inflammatory bowel disease-a short review. ResearchGate. [Link]

  • CCl4-induced acute liver failure model. SMC Laboratories Inc. [Link]

  • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. PDF. [Link]

  • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. MDPI. [Link]

  • Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway in insulin-resistant HepG2 cells. PubMed. [Link]

  • Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. MDPI. [Link]

  • Reduction of pro-inflammatory cytokines in rats following 7-day oral supplementation with a proprietary eggshell membrane-derived product. Scientific Research Publishing. [Link]

  • Data from flow cytometric analysis of macrophage polarization (M1/M2)... ResearchGate. [Link]

  • TA alleviated CCl4-induced liver injury. (A) Hepatic histological... ResearchGate. [Link]

  • The pharmacokinetic profiles of DHM in rats after intravenous... ResearchGate. [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. [Link]

  • Novel Markers to Delineate Murine M1 and M2 Macrophages. PLOS One. [Link]

  • Chronic Neuroinflammation Induced by Systemic Administration of Lipopolysaccharide Leads to Behavioral Impairments in Mice. SID. [Link]

  • Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection. PubMed. [Link]

  • Ferritinophagy activation states determine the susceptibility to ferroptosis of macrophages in bone marrow and spleen. bioRxiv. [Link]

  • LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Hepatoprotective Effects of a Natural Flavanol 3,3′-Diindolylmethane against CCl4-Induced Chronic Liver Injury in Mice and TGFβ1-Induced EMT in Mouse Hepatocytes via Activation of Nrf2 Cascade. PMC. [Link]

  • Multi-omics Analysis Provides New Insights into Mechanism of Didymin on Non-alcoholic Fatty Liver Disease in Rats. ResearchGate. [Link]

  • Amelioration of DSS-induced colitis by dietary supplementation of... ResearchGate. [Link]

  • A Review: Molecular mechanism of CCl4 induced hepatotoxicity. Omicsonline.org. [Link]

  • The NLRP3 inflammasome: contributions to inflammation-related diseases. Cellular & Molecular Biology Letters. [Link]

  • Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation. Frontiers. [Link]

  • Chebulagic acid ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota. e-Century Publishing Corporation. [Link]

  • Anthocyanins Protect Hepatocytes against CCl4-Induced Acute Liver Injury in Rats by Inhibiting Pro-inflammatory mediators, Polyamine Catabolism, Lipocalin-2, and Excessive Proliferation of Kupffer Cells. MDPI. [Link]

  • The role of NLRP3 inflammasome in inflammation-related skeletal muscle atrophy. Frontiers. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays Using Didymin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Didymin

Didymin (isosakuranetin 7-O-rutinoside) is a dietary flavonoid glycoside found abundantly in citrus fruits like oranges and lemons.[1][2] Traditionally recognized for its antioxidant properties, recent scientific investigations have unveiled its pleiotropic potential, showing a range of biological activities including anti-inflammatory, neuroprotective, and potent anti-cancer effects.[1][2][3][4] These properties have positioned didymin as a compound of significant interest in pharmacology and drug development.

This guide provides a comprehensive overview and detailed protocols for assessing the effects of didymin on cell viability in vitro. As a Senior Application Scientist, my objective is not merely to present steps but to instill a deeper understanding of the causality behind experimental choices, ensuring the generation of robust, reliable, and publishable data. We will explore how didymin's unique biochemical profile influences assay selection and data interpretation, moving beyond a one-size-fits-all approach to cellular analysis.

The Scientific Foundation: Didymin's Mechanisms of Action

To accurately measure the effect of didymin on cell viability, it is crucial to first understand how it interacts with cellular machinery. Didymin is not a simple cytotoxic agent; it modulates multiple, sophisticated signaling pathways, often in a cell-type-specific manner.

Key reported mechanisms include:

  • Induction of Apoptosis: In non-small-cell lung cancer (NSCLC) cells (A549 and H460), didymin has been shown to induce apoptosis primarily through the Fas/Fas ligand (FasL) extrinsic pathway, independent of p53.[1][5] This involves the activation of a death-inducing signaling complex (DISC) and subsequent activation of executioner caspases.

  • Inhibition of Cancer Proliferation Pathways: In neuroblastoma cells, didymin inhibits proliferation by down-regulating critical oncogenic drivers like N-Myc and interfering with the PI3K/Akt signaling cascade.[6][7] It also induces cell cycle arrest by modulating cyclin proteins.[7][8]

  • Upregulation of Tumor Suppressors: A key effect of didymin is the upregulation of Raf Kinase Inhibitor Protein (RKIP), an established metastasis suppressor.[6][7][8] This action inhibits major proliferative pathways like MAPK/ERK.[8]

  • Antioxidant and Anti-inflammatory Activity: Didymin can scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.[4][6] It also suppresses inflammatory responses by modulating pathways such as NF-κB.[9][10]

This multi-target profile makes didymin a fascinating subject for cell-based assays and underscores the need for a carefully considered experimental design.

Visualizing Didymin's Impact on Cancer Cell Signaling

The following diagram illustrates the key signaling pathways modulated by didymin in cancer cells, leading to apoptosis and reduced proliferation.

Didymin_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Didymin Didymin FasR Fas Receptor Didymin->FasR Activates PI3K PI3K Didymin->PI3K Inhibits RKIP RKIP Didymin->RKIP Upregulates NMyc N-Myc Didymin->NMyc Inhibits Transcription FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf1 Raf-1 RKIP->Raf1 Inhibits MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->Proliferation NMyc->Proliferation MTT_Workflow start Start plate_cells 1. Plate Cells (96-well plate) start->plate_cells incubate_adhere 2. Incubate (24h, 37°C) plate_cells->incubate_adhere treat_didymin 3. Treat with Didymin (Dose-response) incubate_adhere->treat_didymin incubate_treat 4. Incubate (24-72h, 37°C) treat_didymin->incubate_treat add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize shake 8. Shake Plate (15 min, protected from light) solubilize->shake read_absorbance 9. Read Absorbance (570 nm) shake->read_absorbance end End read_absorbance->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials and Reagents
  • Didymin (Stock solution prepared in DMSO, then diluted in culture medium)

  • MTT powder (e.g., Sigma-Aldrich, M2128) [11]* Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile tissue culture plates

  • Appropriate cell line and complete culture medium

  • Multichannel pipette

  • Microplate reader (with a 570 nm filter)

Step-by-Step Methodology
  • Reagent Preparation:

    • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile DPBS. Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter. Store in light-protected aliquots at -20°C. [11][12] * Didymin Working Solutions: Prepare a high-concentration stock of didymin in DMSO. Create a serial dilution of didymin in complete culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing the various concentrations of didymin to the appropriate wells.

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest didymin dose.

      • Untreated Control: Cells in medium only.

      • Medium Blank: Wells with medium only (no cells) to determine background absorbance.

      • Compound Interference Control: Wells with medium, didymin (at the highest concentration), and MTT reagent, but NO cells. This is critical to check if didymin directly reduces MTT.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Reaction:

    • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). [13] * Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Observe the formation of the precipitate under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well. [12] * Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. [14]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise. [13]

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the medium blank wells from all other readings.

  • Check for Interference: The absorbance of the "Compound Interference Control" should be negligible. If it is high, didymin is directly reacting with the MTT reagent, and this assay may not be suitable without significant modifications.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Plot and Determine IC50: Plot % Viability against the log of didymin concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay

This protocol details the use of the Resazurin assay, a fluorescent/colorimetric method that is generally more sensitive than MTT and has a simpler workflow. [15]

Workflow Diagram

Resazurin_Workflow start Start plate_cells 1. Plate Cells (Opaque 96-well plate) start->plate_cells incubate_adhere 2. Incubate (24h, 37°C) plate_cells->incubate_adhere treat_didymin 3. Treat with Didymin (Dose-response) incubate_adhere->treat_didymin incubate_treat 4. Incubate (24-72h, 37°C) treat_didymin->incubate_treat add_resazurin 5. Add Resazurin Reagent (10-20µL per well) incubate_treat->add_resazurin incubate_resazurin 6. Incubate (1-4h, 37°C) add_resazurin->incubate_resazurin read_fluorescence 7. Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_resazurin->read_fluorescence end End read_fluorescence->end

Caption: Homogeneous "add-incubate-read" workflow for the Resazurin assay.

Materials and Reagents
  • Didymin (Stock solution prepared as in Protocol 1)

  • Resazurin sodium salt solution (e.g., from Abcam, ab129732, or prepared from powder) * Opaque-walled, clear-bottom 96-well sterile tissue culture plates (to minimize fluorescence bleed-through)

  • Appropriate cell line and complete culture medium

  • Multichannel pipette

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm) [16]

Step-by-Step Methodology
  • Reagent Preparation:

    • Resazurin Working Solution: Prepare or dilute the resazurin stock solution in sterile DPBS or culture medium according to the manufacturer's instructions (e.g., a 0.15 mg/mL solution). [16]Store protected from light.

    • Didymin Working Solutions: Prepare as described in Protocol 1.

  • Cell Seeding and Treatment:

    • Follow steps 2 and 3 from the MTT Protocol, using an opaque-walled plate. The same set of controls (Vehicle, Untreated, Medium Blank, Compound Interference) is absolutely essential.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • This is a homogeneous assay, so there is no need to remove the medium.

    • Add 10-20 µL of the Resazurin working solution directly to each well (typically 10% of the culture volume). [11][16] * Gently mix the plate on an orbital shaker for 30 seconds.

    • Return the plate to the incubator for 1-4 hours, protected from light. The optimal incubation time depends on the metabolic rate of the cell line and should be determined empirically. [17]

  • Data Acquisition:

    • Measure the fluorescence of each well using a microplate reader with an excitation filter of ~530-560 nm and an emission filter of ~580-590 nm. [15]

Data Analysis and Interpretation
  • Correct for Background: Subtract the average fluorescence of the medium blank wells from all other readings.

  • Check for Interference: The fluorescence of the "Compound Interference Control" should be negligible. If it is high, didymin is reacting with the resazurin reagent.

  • Calculate Percent Viability:

    • % Viability = (Fluorescence of Treated Sample / Fluorescence of Vehicle Control) * 100

  • Plot and Determine IC50: Plot and analyze the data as described in the MTT protocol.

Scientist's Notes & Best Practices

  • Trustworthiness Through Controls: The importance of the vehicle control and the compound interference control cannot be overstated when working with natural products like didymin. The vehicle control ensures that the solvent (DMSO) is not causing the observed effect, while the interference control validates that the assay chemistry itself is not being compromised by the compound's intrinsic properties.

  • Optimal Seeding Density: Always perform a cell titration experiment to determine the optimal seeding density where the assay signal is in a linear range for your specific cell line and incubation time. Too few cells will result in a low signal-to-noise ratio; too many can lead to nutrient depletion and substrate exhaustion.

  • Time-Course Experiments: Didymin's effects may be time-dependent. A recent study on glioblastoma cells showed no cytotoxicity at 24 or 48 hours, but a significant effect at 72 hours. [18]Performing experiments at multiple time points (e.g., 24, 48, 72 hours) provides a more complete picture of the compound's activity.

  • Confirming the Mechanism: If a decrease in viability is observed, it is critical to determine whether the effect is cytostatic (inhibiting proliferation) or cytotoxic (killing cells). Follow-up with an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) or a cytotoxicity assay (LDH release) to elucidate the mechanism of cell death, especially given didymin's known pro-apoptotic effects. [5][8]

References

  • Hung, J.-Y., Hsu, Y.-L., Ko, Y.-C., et al. (2010). Didymin, a dietary flavonoid glycoside from citrus fruits, induces Fas-mediated apoptotic pathway in human non-small-cell lung cancer cells in vitro and in vivo. Lung Cancer, 68(3), 366-374. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Yao, Q., Lin, M., Zhu, Y., Xu, H., & Zhao, Y. (2018). Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Molecules, 23(10), 2547. [Link]

  • Singhal, S. S., Singhal, S., Singhal, P., Singhal, J., Horne, D., & Awasthi, S. (2017). Didymin: an orally active citrus flavonoid for targeting neuroblastoma. Oncotarget, 8(18), 29428–29441. [Link]

  • Singhal, J., Nagaprashantha, L. D., Vatsyayan, R., Awasthi, S., & Singhal, S. S. (2012). Didymin Induces Apoptosis by Inhibiting N-Myc and Upregulating RKIP in Neuroblastoma. Cancer Prevention Research, 5(3), 473-483. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Didymin. Retrieved from [Link]

  • Singhal, S. S., et al. (2017). Didymin: an orally active citrus flavonoid for targeting neuroblastoma. Oncotarget, 8(18), 29428-29441. [Link]

  • D'Andrilli, G., et al. (2023). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 24(23), 16893. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and Didymin. Retrieved from [Link]

  • Yao, Q., et al. (2018). Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Molecules, 23(10), 2547. [Link]

  • Shukla, K., et al. (2018). Didymin prevents hyperglycemia-induced human umbilical endothelial cells dysfunction and death. PLoS ONE, 13(1), e0191054. [Link]

  • Chen, W., et al. (2021). Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage. Frontiers in Pharmacology, 12, 778912. [Link]

  • Lin, X., et al. (2017). Didymin induces apoptosis through mitochondrial dysfunction and up-regulation of RKIP in human hepatoma cells. Chemico-Biological Interactions, 261, 118-126. [Link]

  • Singhal, S. S., et al. (2017). Didymin: an orally active citrus flavonoid for targeting neuroblastoma. Semantic Scholar. [Link]

  • Morelli, S., et al. (2014). Neuroprotective Effect of Didymin on Hydrogen Peroxide-Induced Injury in the Neuronal Membrane System. Cells Tissues Organs, 199(2-3), 184-200. [Link]

  • Aydin, M., & Beker, M. C. (2023). Didymin Exhibits Different Cytotoxicity Patterns on U-87 MG Human Glioblastoma Cells and Orchestrates the Release of Substance P (SP) and Interleukin-6 (IL-6) in a Time Depending Manner. Medical Science and Discovery, 10(4), 221-226. [Link]

  • Zhang, Y., & RuXian, G. (2022). Didymin, a natural flavonoid, relieves the progression of myocardial infarction via inhibiting the NLR family pyrin domain containing 3 inflammasome. Pharmaceutical Biology, 60(1), 1276-1284. [Link]

Sources

Application Notes and Protocols for the Preparation of Didymin Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of Didymin stock solutions for use in cell culture applications. Didymin, a flavonoid glycoside found in citrus fruits, is a subject of growing interest in pharmacological research for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] To ensure the reliability and reproducibility of in vitro studies, the proper preparation of Didymin stock solutions is of paramount importance. This document outlines a self-validating protocol that emphasizes scientific integrity, from the initial dissolution to final application in cell-based assays.

Introduction to Didymin

Didymin, also known as Neoponcirin or Isosakuranetin-7-O-rutinoside, is a naturally occurring flavonoid.[2][3][4] Its molecular formula is C₂₈H₃₄O₁₄, with a molecular weight of approximately 594.56 g/mol .[2][3] Didymin has been shown to induce apoptosis in cancer cells and may have therapeutic potential in neurodegenerative disorders associated with oxidative stress.[5][6][7] Accurate and consistent preparation of Didymin solutions is the foundational step for investigating its biological activities in cell culture models.

Physicochemical Properties and Solubility

A thorough understanding of Didymin's physicochemical properties is essential for its effective use in research.

PropertyValueSource
CAS Number 14259-47-3[3][8]
Molecular Formula C₂₈H₃₄O₁₄[2][3]
Molecular Weight 594.56 g/mol [3][4][5]
Appearance White needle-like compound/Powder[9][10]
Solubility
DMSO: 5 mg/mL, 10 mg/mL, up to 245 mg/mL (with sonication)[5][8]
DMF: 10 mg/mL[8]
Methanol, Ethanol, Pyridine: Soluble[9][10]
Water/PBS (pH 7.2): 0.1 mg/mL (poorly soluble)[8][10]

Due to its poor aqueous solubility, Didymin requires an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.[5][8][9]

Core Protocol: Preparation of a 10 mM Didymin Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of Didymin in sterile DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials and Equipment
  • Didymin powder (high purity)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[1][4]

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Optional: Sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow for Didymin Stock Solution Preparation

cluster_prep Preparation cluster_sterilization_storage Finalization & Storage A Calculate Mass of Didymin B Weigh Didymin Powder A->B Accurate measurement is critical C Add Sterile DMSO B->C Use appropriate PPE D Dissolve Didymin C->D Vortex/Sonicate until fully dissolved E Sterile Filtration (Optional but Recommended) D->E Use 0.2 µm PTFE or nylon filter F Aliquot Stock Solution E->F Prevents freeze-thaw cycles G Store at -20°C or -80°C F->G Protect from light

Caption: Workflow for preparing a sterile Didymin stock solution.

Step-by-Step Protocol
  • Calculations:

    • To prepare a 10 mM stock solution, first determine the required mass of Didymin.

    • The molecular weight of Didymin is ~594.56 g/mol .

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 594.56 g/mol * 1000 mg/g = 5.95 mg

  • Weighing Didymin:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 5.95 mg of Didymin powder using an analytical balance. To minimize handling of small powder quantities, it is often practical to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.

    • Transfer the powder to a sterile amber or foil-wrapped microcentrifuge tube or glass vial. This protects the light-sensitive compound.

  • Dissolution:

    • Add the calculated volume of sterile, anhydrous DMSO to the vial containing the Didymin powder. For 5.95 mg of Didymin, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously until the Didymin is completely dissolved. A clear, precipitate-free solution should be obtained.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. However, avoid excessive heating.

  • Sterile Filtration (Recommended):

    • For applications requiring absolute sterility, filter the Didymin stock solution through a 0.2 µm sterile syringe filter.

    • Crucially, use a filter membrane compatible with DMSO, such as nylon or PTFE. [8] Other filter materials may be degraded by the solvent.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected tubes.[11]

    • This practice is critical to prevent repeated freeze-thaw cycles, which can degrade the compound, and to minimize the risk of contamination.[6]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Stability and Storage

Proper storage is essential to maintain the integrity of the Didymin stock solution.

ConditionRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures minimize degradation. -80°C is preferred for storage longer than a month.[6]
Light Exposure Store in the dark (amber vials or wrapped in foil)Flavonoids can be light-sensitive.[11]
Freeze-Thaw Cycles AvoidRepeated freezing and thawing can lead to compound degradation and precipitation.[6][11]
Shelf-Life Up to 1 year at -80°C in anhydrous DMSOBased on general stability of flavonoids in DMSO.[5] Empirical validation is recommended for long-term studies.

Quality Control

A self-validating protocol includes checkpoints to ensure the quality of the prepared stock solution.

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or crystallization. If precipitates are observed, the solution may be gently warmed and vortexed to attempt redissolution. If the precipitate does not dissolve, the aliquot should be discarded.

  • Solvent Control: In all cell culture experiments, a vehicle control group should be included. This group should be treated with the same final concentration of DMSO as the Didymin-treated groups to account for any solvent-induced effects.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the absorbance or peak area to a standard curve of known Didymin concentrations.

Application in Cell Culture

Dilution to Working Concentration
  • Thaw a single-use aliquot of the 10 mM Didymin stock solution at room temperature.

  • Dilute the stock solution in complete cell culture medium to the desired final working concentration immediately before adding it to the cells.

  • To prevent precipitation of the compound upon dilution into the aqueous medium, it is advisable to add the Didymin stock solution to the medium while gently vortexing or swirling the tube.[12]

Managing Solvent Toxicity

DMSO can be toxic to cells at higher concentrations.[2][3]

  • The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with a concentration of ≤ 0.1% being preferable to avoid off-target effects.[3][5][6][13]

  • Example Dilution: To achieve a final concentration of 10 µM Didymin from a 10 mM stock solution, a 1:1000 dilution is required. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

Safety and Handling

  • Didymin is intended for research use only. Its toxicological properties have not been fully elucidated.

  • Handle Didymin powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Signaling Pathway of Didymin in Cancer Cells

The following diagram illustrates a proposed mechanism of action for Didymin in certain cancer cell lines, providing context for its application in cell-based assays.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Didymin Didymin FasL Fas Ligand (FasL) Didymin->FasL Induces expression FasR Fas Receptor FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Fas-mediated apoptotic pathway induced by Didymin.

References

  • PubChem. (n.d.). Didymin. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). didymin, 14259-47-3. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Retrieved from [Link]

  • MDPI. (2018, October 6). Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Retrieved from [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Didymin: an orally active citrus flavonoid for targeting neuroblastoma. Retrieved from [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for Enhancing Didymin Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Didymin (Neoponcirin) is a dietary flavonoid glycoside found abundantly in Citrus species and Origanum. Despite its potent therapeutic potential—ranging from neuroblastoma suppression (targeting N-Myc/RKIP axes) to insulin sensitization (PI3K/Akt pathway)—its clinical translation is severely hampered by "The Flavonoid Paradox": high in vitro potency but negligible in vivo bioavailability.

The Bioavailability Challenge

Didymin faces a tripartite barrier to systemic circulation:

  • Solubility: As a glycoside, it has poor lipid solubility, yet its high molecular weight and crystal lattice energy limit aqueous solubility.

  • Instability: It is susceptible to hydrolysis by gut microbiota (

    
    -rhamnosidases and 
    
    
    
    -glucosidases) into its aglycone, Isosakuranetin, losing the specific glycosidic activity.
  • Efflux: It is a known substrate for P-glycoprotein (P-gp) transporters in the intestinal epithelium.

This guide details three distinct formulation protocols designed to overcome these specific barriers: Cyclodextrin Complexation (Solubility), Liposomal Encapsulation (Permeability/Stability), and PLGA Nanoparticles (Sustained Release).

Bioavailability Barriers Visualization

The following diagram illustrates the physiological checkpoints that necessitate advanced formulation strategies for Didymin.

Didymin_Barriers Oral_Admin Oral Administration (Didymin) Stomach Stomach (Acidic pH Stability) Oral_Admin->Stomach Gut_Lumen Gut Lumen (Microbial Hydrolysis) Stomach->Gut_Lumen Transit Gut_Lumen->Gut_Lumen Degradation to Isosakuranetin Enterocyte Enterocyte (Absorption) Gut_Lumen->Enterocyte Passive Diffusion (Limited by Solubility) Enterocyte->Gut_Lumen P-gp Efflux (Major Barrier) Liver Liver (First Pass Metabolism) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Bioavailability) Liver->Systemic Metabolites

Figure 1: The "Death Valley" of Didymin pharmacokinetics. Major losses occur via microbial hydrolysis in the lumen and P-gp efflux at the enterocyte membrane.

Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Inclusion Complex

Primary Objective: Enhancement of Aqueous Solubility. Mechanism: The hydrophobic cavity of HP-


-CD encapsulates the non-polar rings of Didymin, while the hydrophilic exterior ensures water solubility.
Materials
  • Didymin (Purity >98%)

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Degree of substitution ~0.6)
  • Solvents: Methanol (HPLC grade), Milli-Q Water.

Experimental Workflow: Freeze-Drying Method

Note: Freeze-drying yields higher solubility improvements compared to kneading for this specific flavonoid.[1]

  • Phase Solubility Study (Pre-formulation):

    • Prepare aqueous solutions of HP-

      
      -CD (0–15 mM).
      
    • Add excess Didymin to each vial.

    • Shake at 37°C for 72h. Filter (0.45 µm) and analyze via HPLC.

    • Target: Linear increase in Didymin solubility (A_L type diagram) confirms 1:1 stoichiometry.

  • Complex Preparation:

    • Step 1: Dissolve HP-

      
      -CD in Milli-Q water to achieve a 1:1 molar ratio with Didymin.
      
    • Step 2: Dissolve Didymin in a minimal amount of Methanol (approx. 5 mg/mL).

    • Step 3: Add the Didymin-Methanol solution dropwise to the aqueous CD solution under constant magnetic stirring (600 rpm) at 25°C.

    • Step 4: Stir for 24 hours to allow equilibrium complexation.

    • Step 5: Evaporate methanol using a rotary evaporator (40°C, reduced pressure) until the volume is reduced to the aqueous phase only.

    • Step 6: Freeze the solution at -80°C for 12 hours.

    • Step 7: Lyophilize (Freeze-dry) for 48 hours at -50°C / 0.05 mbar.

Quality Control
  • Yield: >90%

  • Verification: Differential Scanning Calorimetry (DSC).[1][2] Success Criteria: Disappearance of the sharp endothermic melting peak of pure Didymin (approx. 240-250°C), indicating amorphization.

Protocol B: PEGylated Liposomes via Thin-Film Hydration

Primary Objective: Protection from Hydrolysis and Passive Permeability Enhancement. Mechanism: Lipid bilayer protects Didymin from gut enzymes; PEG coating prevents rapid clearance; size facilitates uptake via M-cells.

Materials
  • Lipid: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC.

  • Stabilizer: Cholesterol (CHOL).

  • Stealth Agent: DSPE-PEG2000.

  • Molar Ratio: HSPC:CHOL:DSPE-PEG2000 (55:40:5).

Experimental Workflow

Liposome_Protocol Step1 1. Dissolution Lipids + Didymin in Chloroform/Methanol (2:1) Step2 2. Film Formation Rotary Evaporator (45°C, Vacuum) Step1->Step2 Step3 3. Hydration Add PBS (pH 7.4) Agitate > Tm (60°C) Step2->Step3 ci: Thin lipid film formed Step4 4. Downsizing Probe Sonication or Extrusion (100nm membrane) Step3->Step4 ci: MLVs formed Step5 5. Purification Dialysis or Ultracentrifugation (Remove free drug) Step4->Step5 ci: SUVs formed

Figure 2: Thin-film hydration workflow. Critical Step: Hydration must occur above the phase transition temperature (Tm) of the lipid (55°C for DSPC).

Detailed Steps
  • Stock Preparation: Dissolve lipids and Didymin (Drug:Lipid mass ratio 1:20) in Chloroform:Methanol (2:1 v/v).

  • Film Formation: Evaporate solvents in a round-bottom flask (Rotavap: 150 rpm, 45°C) until a thin, dry film forms. Flush with Nitrogen gas to remove trace solvents.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Rotate at 60°C (above DSPC Tm) for 1 hour. This forms Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder maintained at 60°C.

  • Purification: Dialyze (MWCO 12-14 kDa) against PBS for 2 hours to remove unencapsulated Didymin.

Troubleshooting
  • Issue: Drug precipitation during hydration.

  • Solution: Didymin is hydrophobic. Decrease Drug:Lipid ratio or increase the volume of the hydration medium. Ensure temperature remains >60°C.

Protocol C: PLGA Nanoparticles (Nanoprecipitation)

Primary Objective: Sustained Release and Cellular Internalization. Mechanism: Didymin is entrapped in the polymeric matrix of Poly(lactic-co-glycolic acid) (PLGA), releasing via diffusion and polymer degradation.

Materials
  • Polymer: PLGA (50:50, MW 30-60 kDa, Acid terminated).

  • Surfactant: Poloxamer 188 or PVA (1% w/v in water).

  • Solvent: Acetone (Didymin and PLGA are both soluble).

Experimental Workflow
  • Organic Phase: Dissolve 50 mg PLGA and 5 mg Didymin in 2 mL Acetone. Ensure complete dissolution.

  • Aqueous Phase: Prepare 20 mL of 1% PVA solution in Milli-Q water.

  • Precipitation: Inject the Organic Phase into the Aqueous Phase (under magnetic stirring at 800 rpm) using a syringe pump (rate: 0.5 mL/min). Note: The rapid diffusion of acetone into water causes the polymer to precipitate, trapping the drug.

  • Solvent Removal: Stir the suspension open to air for 4 hours (or Rotavap) to evaporate acetone.

  • Collection: Centrifuge at 15,000 x g for 30 minutes. Wash pellet 2x with water to remove excess PVA.

  • Lyophilization: Resuspend pellet in cryoprotectant (5% Trehalose) and freeze-dry.

Comparative Data & Validation Metrics

The following table summarizes expected outcomes based on validated flavonoid formulation studies.

FeatureHP-

-CD Complex
PEG-LiposomesPLGA Nanoparticles
Particle Size Molecular Dispersion100 - 150 nm150 - 250 nm
PDI N/A< 0.20< 0.25
Zeta Potential Neutral-20 to -30 mV-15 to -25 mV
Entrapment Eff.[3] (EE%) N/A (Yield ~90%)60 - 75%70 - 85%
Release Profile Immediate (Burst)Biphasic (24h)Sustained (Days)
Primary Benefit Solubility & DissolutionPermeability & StabilityLong-term Circulation
Analytical Validation Methods
  • Entrapment Efficiency (EE%):

    
    
    Method: Centrifuge formulation. Measure supernatant (free drug) via HPLC (C18 column, Acetonitrile:Water mobile phase).
    
  • In Vitro Release:

    • Use dialysis bag method (MWCO 12kDa) in PBS (pH 7.4) + 0.5% Tween 80 (to maintain sink conditions).

    • Sampling at 0.5, 1, 2, 4, 8, 12, 24, 48 hours.

References

  • Singhal, J. et al. (2017). Didymin induces apoptosis by inhibiting N-Myc and upregulating RKIP in neuroblastoma.[4] Cancer Prevention Research.

  • Ali, M.Y. et al. (2019).[5] Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway.[5][6] Journal of Functional Foods.

  • Zhang, J. et al. (2020). In vitro and in vivo evaluation of didymin cyclodextrin inclusion complexes: characterization and chemosensitization activity. Drug Delivery.

  • Tundis, R. et al. (2019). Citrus flavonoids and lipid metabolism: A review. Food & Function.[7]

  • Guan, Y. et al. (2016). Didymin prevents hyperglycemia-induced endothelial dysfunction and apoptosis. Journal of Endocrinology.

Sources

Cyclodextrin inclusion complex preparation with Isosakuranetin 7-O-rutinoside

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Preparation and Characterization of Cyclodextrin Inclusion Complexes with Isosakuranetin 7-O-rutinoside

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing the Potential of this compound through Cyclodextrin Complexation

This compound (ISR) is a flavonoid glycoside with demonstrated potential in various therapeutic areas. However, like many flavonoids, its utility is often hampered by poor aqueous solubility and limited bioavailability, which can impede its clinical translation. A highly effective strategy to overcome these limitations is the formation of inclusion complexes with cyclodextrins (CDs).[1]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate non-polar "guest" molecules, such as ISR.[2][3] This encapsulation forms a non-covalent host-guest complex that effectively shields the hydrophobic guest from the aqueous environment, thereby increasing its apparent solubility, dissolution rate, and stability.[1][4]

This guide provides a comprehensive, in-depth framework for the preparation and rigorous characterization of this compound-cyclodextrin inclusion complexes. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary for successful complexation and validation.

The Principle of Host-Guest Inclusion

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule (ISR) partitions from the aqueous phase into the hydrophobic cavity of the host (cyclodextrin).[5] The primary driving forces for this process are not covalent bonds, but rather a combination of non-covalent interactions, including:

  • Hydrophobic Interactions: The release of high-energy water molecules from the apolar CD cavity upon inclusion of the hydrophobic guest is entropically favorable and a major driver of complex formation.[3]

  • Van der Waals Forces: These are weak, short-range attractive forces between the guest molecule and the atoms lining the CD cavity.[6]

  • Hydrogen Bonding: While the interior is hydrophobic, the hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with the guest molecule, further stabilizing the complex.

The choice of cyclodextrin is critical. Native β-cyclodextrin (β-CD) is widely used due to its cavity size and availability. However, its relatively low aqueous solubility can be a limitation. Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly higher water solubility and are often preferred in pharmaceutical formulations.[7]

Pre-Formulation: Phase Solubility Studies

Before preparing solid complexes, it is essential to investigate the interaction between ISR and the chosen cyclodextrin in an aqueous solution. Phase solubility analysis, as described by Higuchi and Connors, is the gold-standard method for this purpose.[7][8] This study provides two critical pieces of information:

  • Stoichiometry of the Complex: It determines the molar ratio (e.g., 1:1, 1:2) in which the drug and cyclodextrin combine. For most flavonoids, a 1:1 stoichiometry is observed.[9][10]

  • Apparent Stability Constant (Kc): This value quantifies the binding affinity between the host and guest. A higher Kc indicates a more stable complex.

Protocol 3.1: Phase Solubility Analysis
  • Preparation of CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD) in a relevant buffer (e.g., phosphate buffer, pH 6.8).

  • Addition of Guest Molecule: Add an excess amount of this compound to each cyclodextrin solution in separate, sealed vials. The amount should be sufficient to ensure that a solid excess of the drug remains after equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) on an orbital shaker for 48-72 hours to ensure the system reaches equilibrium.

  • Sample Collection and Analysis: After equilibration, withdraw aliquots from each vial and filter them through a 0.45 µm syringe filter to remove the undissolved ISR.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved ISR using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][11]

  • Data Analysis: Plot the concentration of dissolved ISR (y-axis) against the concentration of cyclodextrin (x-axis). The resulting phase solubility diagram reveals the complex type. An AL-type diagram, characterized by a linear increase in guest solubility with CD concentration, is indicative of a soluble 1:1 complex.[12] The stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S₀) of the drug using the following equation: Kc = Slope / (S₀ * (1 - Slope))

Preparation of Solid Inclusion Complexes

The method used to prepare the solid complex can significantly influence its properties, such as the degree of amorphization and dissolution rate enhancement.[13][14] Below are protocols for three widely used and effective methods.

Protocol 4.1: Co-precipitation Method

This method is effective for forming crystalline complexes from a solution.

  • Dissolution of Host: Dissolve the cyclodextrin (e.g., β-CD) in water, gently heating if necessary to achieve complete dissolution.

  • Dissolution of Guest: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).[15]

  • Mixing and Complexation: Slowly add the ISR solution dropwise to the aqueous cyclodextrin solution under constant magnetic stirring.[15]

  • Precipitation: Continue stirring the mixture for several hours at room temperature, then slowly cool the solution (e.g., in an ice bath or at 4°C) to induce the precipitation of the inclusion complex.[12]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of cold water or the organic solvent used to remove any surface-adhered guest, and dry it under vacuum at 40-50°C to a constant weight.[12][15]

Protocol 4.2: Kneading Method

The kneading method is a simple, economical, and efficient technique that is particularly suitable for poorly water-soluble drugs.[14][16]

  • Mixing: Place the accurately weighed cyclodextrin and ISR (in a 1:1 molar ratio) in a glass mortar.[9][17]

  • Kneading: Add a small volume of a hydroalcoholic solution (e.g., water-ethanol, 1:1 v/v) to the powder mixture to form a thick, homogenous paste.[14]

  • Trituration: Knead the paste vigorously with a pestle for 45-60 minutes.

  • Drying: Scrape the resulting product from the mortar, spread it on a tray, and dry it at 40-50°C in an oven or under vacuum until a constant weight is achieved.[8]

  • Final Processing: Pulverize the dried mass and pass it through a fine-mesh sieve (e.g., 100-mesh) to ensure uniformity.[18]

Protocol 4.3: Freeze-Drying (Lyophilization) Method

Freeze-drying is ideal for thermolabile compounds and often yields a highly porous, amorphous product with excellent dissolution properties.[10][12]

  • Dissolution: Dissolve the cyclodextrin (preferably a highly soluble one like HP-β-CD) and ISR in a 1:1 molar ratio in an aqueous or hydroalcoholic solution with continuous stirring until a clear solution is obtained.[10][18]

  • Freezing: Rapidly freeze the solution by placing it in a freezer at -70°C or by using a dry ice/acetone bath.[18]

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize it under high vacuum for 24-48 hours until all the solvent is removed by sublimation.

  • Collection: Collect the resulting fluffy, powdered inclusion complex and store it in a desiccator to prevent moisture absorption.[18]

Characterization of the Inclusion Complex: A Multi-Technique Approach

Confirming the formation of a true inclusion complex, as opposed to a simple physical mixture, is paramount.[13][19] This requires a combination of analytical techniques, where the results from each method corroborate the others. For all characterization methods, it is essential to analyze four samples in parallel:

  • Pure this compound (Guest)

  • Pure Cyclodextrin (Host)

  • A physical mixture of ISR and CD in the same molar ratio

  • The prepared inclusion complex

Workflow for Preparation and Characterization

Caption: Experimental workflow for preparing and validating cyclodextrin inclusion complexes.

Protocol 5.1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR detects changes in the vibrational frequencies of functional groups. When ISR is encapsulated within the CD cavity, the vibrational freedom of its functional groups is restricted. This leads to the shifting, broadening, reduction in intensity, or even disappearance of characteristic ISR peaks in the spectrum of the complex, which would not occur in a simple physical mixture.[2][20][21]

  • Protocol:

    • Prepare pellets by mixing 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) and compressing the mixture under high pressure.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectra for all four samples over a range of 4000-400 cm⁻¹.[2]

    • Interpretation: Compare the spectrum of the inclusion complex to the others. The spectrum of the physical mixture should be a simple superposition of the host and guest spectra. In contrast, the spectrum of the complex will show distinct changes (e.g., disappearance or shifting of the carbonyl or aromatic C-H stretching bands of ISR), confirming host-guest interaction.[22]

Protocol 5.2: Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the heat flow associated with thermal transitions in a material. Crystalline substances, like pure ISR, will show a sharp endothermic peak corresponding to their melting point. If an inclusion complex is formed, the ISR molecule is molecularly dispersed within the CD matrix, losing its crystalline nature. Consequently, the melting endotherm of ISR will be shifted, broadened, or completely absent in the DSC thermogram of the complex.[23][24]

  • Protocol:

    • Accurately weigh 2-5 mg of each sample into a sealed aluminum pan.

    • Use an empty, sealed pan as a reference.[23]

    • Heat the samples at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a suitable temperature range (e.g., 25°C to 300°C).[24]

    • Interpretation: The absence of the characteristic melting peak of ISR in the thermogram of the inclusion complex is strong evidence of amorphization and successful complexation. The physical mixture will typically show the melting peak of the drug, possibly at a slightly reduced temperature.[19][23]

Protocol 5.3: X-ray Diffractometry (XRD)
  • Principle: XRD provides information about the crystalline or amorphous nature of a solid. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks at specific angles. Amorphous materials produce a diffuse halo with no sharp peaks. The formation of an inclusion complex typically results in the conversion of the crystalline guest into an amorphous state.[25][26]

  • Protocol:

    • Pack the powder sample into the sample holder.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a copper X-ray source.

    • Interpretation: The diffractogram of pure ISR will show sharp peaks indicative of its crystalline structure. The physical mixture will show a superposition of the peaks from both crystalline components.[25] A successful inclusion complex will exhibit a diffuse, amorphous halo, with the characteristic diffraction peaks of ISR being absent, confirming the loss of crystallinity.[25][27]

Protocol 5.4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy is one of the most powerful techniques for providing direct evidence of inclusion in solution and can also be applied in the solid state. The protons located on the inner surface of the cyclodextrin cavity (H-3 and H-5) are in a shielded, apolar environment. When the guest molecule (ISR) enters the cavity, it displaces water molecules and interacts with these protons, causing a significant change (upfield or downfield shift) in their chemical shifts (δ). Protons on the outer surface are typically less affected.[5][28][29]

  • Protocol (¹H NMR):

    • Dissolve accurately weighed samples of the pure CD and the inclusion complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[28][30]

    • Acquire the ¹H NMR spectra for both samples.

    • Interpretation: Carefully compare the chemical shifts of the cyclodextrin protons in both spectra. A noticeable shift (Δδ) in the signals of the inner protons (H-3, H-5) of the CD in the complex's spectrum, compared to the pure CD spectrum, is definitive proof that the guest molecule is located inside the cavity.[5][29] 2D NMR techniques like ROESY can further elucidate the specific geometry of the inclusion.[29]

Data Summary

Consolidating the results from the characterization techniques into a summary table allows for a clear, at-a-glance validation of complex formation.

Technique Pure ISR Physical Mixture Inclusion Complex Conclusion from Result
FTIR Characteristic peaks (e.g., C=O, Ar C-H) are sharp and intense.Superposition of ISR and CD spectra.Characteristic ISR peaks are absent, shifted, or significantly broadened.[2]Indicates molecular interaction and encapsulation.
DSC Sharp endothermic peak at its melting point.Endothermic peak of ISR is present, may be slightly shifted.Endothermic peak of ISR is absent.[23]Confirms amorphization of the guest molecule.
XRD Sharp, intense diffraction peaks.A combination of diffraction peaks from both components.[25]Diffuse halo pattern; absence of ISR's characteristic peaks.[26]Confirms loss of crystallinity and formation of a new solid phase.
¹H NMR N/A (Reference for guest)N/ASignificant chemical shift changes for inner CD protons (H-3, H-5).[5]Direct evidence of the guest's presence inside the CD cavity.
Host-Guest Interaction Model

Caption: Conceptual model of ISR inclusion into the cyclodextrin cavity.

Conclusion

The formation of an inclusion complex between this compound and a suitable cyclodextrin is a robust method for enhancing its physicochemical properties. The choice of preparation method—co-precipitation, kneading, or freeze-drying—will depend on the desired final product characteristics and scalability. Rigorous characterization using a combination of thermal, spectroscopic, and crystallographic techniques (FTIR, DSC, XRD, and NMR) is not merely recommended but essential to unequivocally confirm the formation of a true host-guest inclusion complex. This multi-faceted approach ensures the integrity and validity of the research, paving the way for the development of more effective flavonoid-based therapeutics.

References

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review.
  • IIP Series. (2024).
  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238.
  • BenchChem. (2025). Application Note: Characterizing Cyclodextrin Inclusion Complexes with Fourier-Transform Infrared (FTIR) Spectroscopy. BenchChem.
  • Bratu, I., et al. (n.d.). FT-IR spectroscopy of inclusion complexes of β-cyclodextrin with fenbufen and ibuprofen.
  • MDPI. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
  • Bratu, I., et al. (2026). FT-IR spectroscopy of inclusion complexes of β-cyclodextrin with fenbufen and ibuprofen.
  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.
  • Wang, J., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(9), 2673.
  • Sahoo, J., et al. (2011). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 10(1).
  • Kim, J. S., & Shin, G. H. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science, 25(4), 449–456.
  • Sancin, M., & Voinovich, D. (2011). Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development. InTech.
  • Nishijo, J. (n.d.). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes.
  • Kumar, D., et al. (n.d.). Determination of inclusion geometry of cyclodextrin host-guest complexes: Applicability of 1D selective NMR methods.
  • Ribeiro, A. C., et al. (2019). Drug Delivery Systems: Study of Inclusion Complex Formation between Methylxanthines and Cyclodextrins and Their Thermodynamic and Transport Properties. Pharmaceutics, 11(5), 244.
  • Shishkin, V. N., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of Structural Chemistry, 63, 124–133.
  • Zhang, H., et al. (2013). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands.
  • Wang, S., et al. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Molecules, 28(2), 856.
  • Al-Marbaj, S. S., & Al-Zoubi, W. (2022). Comparative study of inclusion complex formation between β-cyclodextrin (host) and aromatic diamines (guests) by mixing in hot water, co-precipitation, and solid-state grinding methods. Journal of Macromolecular Science, Part A, 59(8), 583-592.
  • Castiglione, F., et al. (2007). UV–vis and FTIR–ATR spectroscopic techniques to study the inclusion complexes of genistein with ß-cyclodextrins. Journal of Molecular Structure, 837(1-3), 206-214.
  • Haouas, M., et al. (2023). NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions, 52(27), 9295-9310.
  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review.
  • Zhang, M., & Ma, X. (2011). Applications of Powder X-Ray Diffraction to Inclusion Complexes of Cyclodextrins. Current Organic Chemistry, 15(4), 554-563.
  • ARIKESI. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI.
  • Takahashi, A. I., et al. (2012). A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (n.d.). FTIR spectra of β -cyclodextrin ( BCD ), curcumin ( CUR ) and β....
  • Anversa, L., et al. (2016).
  • Pandit, V., et al. (2011). Preparation and Characterization of Pioglitazone Cyclodextrin Inclusion Complexes. Journal of Young Pharmacists, 3(4), 267-274.
  • IJRPC. (n.d.).
  • Sharma, N., & Nanda, A. (2016). Development and Evaluation of Rutin-HPβCD Inclusion Complex Based Mouth Dissolving Tablets. International Journal of Pharmaceutical Sciences and Research.
  • Aguilar-de-Leyva, Á., et al. (2014). Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement.
  • Patel, M. M., & Patel, J. K. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • ResearchGate. (n.d.). Formation of a cyclodextrin inclusion complex in an aqueous solution....
  • DBpia. (n.d.). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - Preventive Nutrition and Food Science. DBpia.
  • Wang, J., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(9), 2673.
  • Kim, J. S., & Shin, G. H. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science, 25(4), 449–456.
  • RSC Publishing. (2025).
  • Gidwani, B., & Vyas, A. (2014). Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin. Journal of Chemistry.
  • Advances in Research. (2025). Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. Advances in Research.
  • Kim, J. S. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Semantic Scholar.
  • Nicolescu, C., et al. (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Isosakuranetin 7-O-rutinoside (Didymin) Solubilization Guide

[1]

Case ID: SOL-ISO7R-001 Subject: Improving Aqueous Solubility & Bioavailability of Isosakuranetin 7-O-rutinoside Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary

This compound , commonly known as Didymin or Neoponcirin , is a flavanone glycoside. While the rutinoside sugar moiety provides slightly better polarity than its aglycone (Isosakuranetin), the compound remains poorly soluble in water (~0.1 mg/mL), which severely limits its bioavailability and stability in aqueous physiological buffers.

This guide provides three tiered protocols to resolve solubility issues, ranging from immediate in vitro fixes to advanced in vivo formulation strategies.

Physicochemical Snapshot
PropertyValueNotes
Molecular Weight 594.56 g/mol Bulkiness affects dissolution rate.[1]
LogP ~1.5 - 2.0Moderately lipophilic; prone to precipitation in water.[1]
Water Solubility ~0.107 mg/mLCritical Issue: Insufficient for most in vivo doses.
Methanol Solubility ~11.2 mg/mLGood stock solvent.
DMSO Solubility >50 mg/mLExcellent stock solvent; toxic to cells >0.1-1%.[1]

Visual Workflow: Solubilization Decision Tree

Use this flowchart to select the correct protocol based on your experimental end-point.

SolubilityDecisionTreeStartStart: Define ApplicationInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Models)Start->InVivoDMSOUse DMSO Stock(Protocol A)InVitro->DMSORouteRoute of Admin?InVivo->RoutePrecipitationPrecipitation in Media?DMSO->PrecipitationSandwichSandwich Method(Protocol A.2)Precipitation->SandwichYesOralOral / IPRoute->OralIVIntravenousRoute->IVComplexCyclodextrin Complex(Protocol B)Oral->ComplexNanoPLGA Nanoparticles(Protocol C)IV->Nano

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.[1]

Protocol A: The "Sandwich" Dilution (In Vitro)

Target Audience: Cell biologists encountering precipitation when adding DMSO stocks to culture media.

The Problem: Adding a concentrated DMSO stock of Didymin directly to media often causes "shock precipitation"—the hydrophobic flavanone crashes out before it can disperse, forming micro-crystals that settle on cells and cause false cytotoxicity.

The Solution:

  • Prepare Stock: Dissolve Didymin in anhydrous DMSO at 50 mM .

  • Intermediate Dilution: Do not add 50 mM directly to media. Instead, create a 10x working solution in an intermediate solvent (e.g., PBS + 10% DMSO or pure Ethanol if cells tolerate it).

  • Final Dilution: Add the intermediate solution dropwise to the cell culture media while vortexing gently.

Critical Constraint: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cyclodextrin Inclusion Complex (In Vivo/Oral)

Target Audience: Pharmacologists requiring a solvent-free aqueous vehicle.[1]

The Science: Hydroxypropyl-


1
Step-by-Step Methodology
  • Reagents:

    • This compound (Didymin).[1]

    • HP-

      
      -CD (2-Hydroxypropyl-
      
      
      -cyclodextrin).[1][2][3]
    • Solvents: Methanol, Distilled Water.[4]

  • Procedure (Saturated Aqueous Solution Method):

    • Step 1: Dissolve 353 mg of HP-

      
      -CD  (approx. 0.25 mmol) in 12 mL of distilled water .
      
    • Step 2: Dissolve 140 mg of Didymin (approx. 0.25 mmol) in 12 mL of Methanol . Note: A 1:1 molar ratio is standard.

    • Step 3: Add the Didymin/Methanol solution dropwise into the aqueous HP-

      
      -CD solution while stirring continuously.
      
    • Step 4: Heat the mixture to 60°C and stir for 6 hours to allow the methanol to evaporate and the complex to form.

    • Step 5 (Purification): Filter the solution through a 0.45

      
      m membrane to remove uncomplexed drug.
      
    • Step 6 (Lyophilization): Freeze-dry the filtrate to obtain the solid inclusion complex powder.

  • Validation:

    • Reconstitute the powder in water. It should dissolve clearly.

    • Bioavailability Impact: Expect a ~10-fold increase in

      
       compared to pure drug suspension [1].
      

Protocol C: PLGA Nanoparticles (Advanced Delivery)

Target Audience: Researchers needing sustained release or targeted delivery.

The Science: Encapsulating Didymin in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protects the glycoside from hydrolysis and allows for cellular uptake via endocytosis.[1] This method has shown to enhance relative bioavailability by ~5-8 fold [2].[1][5]

Workflow Diagram: Double Emulsion Technique

PLGA_ProtocolStep1Step 1: DissolveDidymin-CD Complexin Water (W1)Step3Step 3: Sonication(W1/O Primary Emulsion)Step1->Step3Step2Step 2: DissolvePLGA in DCM (O)Step2->Step3Step4Step 4: Add to PVASolution (W2)Step3->Step4Step5Step 5: Sonication(W1/O/W2 Double Emulsion)Step4->Step5Step6Step 6: Evaporate Solvent& CentrifugeStep5->Step6

Figure 2: Double emulsion (W/O/W) solvent evaporation method for encapsulating hydrophilic Didymin complexes.

Key Parameters
  • PLGA Type: 50:50 (Lactide:Glycolide) for faster release; 75:25 for slower release.

  • Surfactant: 1% Polyvinyl alcohol (PVA) acts as the stabilizer.

  • Target Size: 150–300 nm (Verify with Dynamic Light Scattering).

  • Zeta Potential: Should be negative (approx -20 mV) for stability.[1]

Troubleshooting FAQ

Q1: My solution turns cloudy when I store it at 4°C. Why? A: this compound has temperature-dependent solubility.[1] Even in complexed forms, low temperatures can reduce the kinetic energy required to keep the micelle or inclusion complex stable, leading to precipitation.

  • Fix: Store lyophilized powders at -20°C. Only reconstitute immediately before use. If a solution precipitates, warm it to 37°C and sonicate briefly before administration.

Q2: Can I use


-Cyclodextrin instead of HP-

-CD?
A:HP-

-CD is superior
1


1

Q3: The pH of my buffer is 7.4. Is Didymin stable? A: Flavonoids are generally stable at acidic to neutral pH. However, at alkaline pH (>8.0), the phenolic protons can deprotonate, leading to oxidation and ring degradation (turning the solution brown).

  • Fix: Ensure your PBS or media is pH 7.2–7.4. Avoid leaving the compound in basic environments for extended periods.

Q4: How do I calculate the encapsulation efficiency (EE) of my nanoparticles? A: Use the indirect method:

  • Centrifuge the nanoparticle suspension.

  • Collect the supernatant (containing free, unencapsulated drug).

  • Measure the concentration of free drug in the supernatant using HPLC (UV 280-290 nm).

  • Formula:

    
    [1]
    

References

  • Yao, X., Ren, G., et al. (2020). "In vitro and in vivo evaluation of didymin cyclodextrin inclusion complexes: characterization and chemosensitization activity." Drug Delivery, 27(1), 1-11.

  • Zhang, Y., et al. (2011). "The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability." International Journal of Nanomedicine, 6, 3261–3270. (Note: Protocol adapted from structurally similar isoflavone glycoside methodologies validated for Didymin).[1]

  • PubChem. (2025).[6] "this compound Compound Summary."

Technical Support Center: Didymin Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Didymin Instability in Aqueous Solutions

Document ID: TS-DIDY-001 | Version: 2.1 | Last Updated: 2026-02-21

Executive Summary

Didymin (Isosakuranetin 7-O-rutinoside) is a dietary flavanone glycoside with significant therapeutic potential, particularly in oncology and neuroprotection.[1][2][3][4] However, its application is frequently hampered by its amphiphilic nature and pH-dependent instability .

Users often report "loss of activity" or "inconsistent IC50 values." In 90% of cases, this is not due to product quality but rather hydrolytic degradation or micro-precipitation in aqueous buffers. This guide provides the mechanistic insight and protocols necessary to stabilize Didymin for reproducible experimental data.

Part 1: Diagnostic Workflow

Before altering your experimental design, determine if your issue is Solubility (physical) or Stability (chemical).

Didymin_Troubleshooting Start Issue: Low/Inconsistent Didymin Activity Check_Turbidity Step 1: Visual Inspection (Is the solution cloudy?) Start->Check_Turbidity Solubility_Issue SOLUBILITY ISSUE Micro-precipitation occurred Check_Turbidity->Solubility_Issue Yes Check_pH Step 2: Check pH (Is pH > 7.0?) Check_Turbidity->Check_pH No (Clear) Stability_Issue STABILITY ISSUE Chemical degradation (Ring opening/Oxidation) Check_pH->Stability_Issue Yes (Basic/Neutral) Check_Storage Step 3: Storage Check (Stored in water/media?) Check_pH->Check_Storage No (Acidic) Hydrolysis_Issue HYDROLYSIS ISSUE Conversion to Isosakuranetin Check_Storage->Hydrolysis_Issue Yes Protocol Review Protocol Review Check_Storage->Protocol Review No (DMSO Stock)

Figure 1: Diagnostic logic flow for identifying the root cause of Didymin concentration loss.

Part 2: Core Troubleshooting (Q&A)

Category A: Solubility & Precipitation

Q: I dissolved Didymin in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "Solvent Shock" phenomenon. Didymin is a glycoside; while the sugar moiety adds some polarity, the aglycone core (Isosakuranetin) is highly lipophilic. When you spike a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, the rapid change in polarity causes immediate micro-precipitation, often invisible to the naked eye but sufficient to reduce effective concentration.

The Fix:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate working solution (e.g., 10x concentration in 10% DMSO/Water) before the final spike.

  • Sonicate: Mild sonication (40 kHz, 5 mins) of the working solution can re-disperse micro-aggregates.

Category B: Chemical Stability (pH & Temperature)[5][6]

Q: My HPLC shows a new peak appearing after 24 hours in PBS (pH 7.4). Is this an impurity? A: It is likely a degradation product, not an impurity. Flavanones like Didymin are sensitive to pH.

  • pH > 7.0 (Basic/Neutral): The C-ring is prone to opening, forming a chalcone. This is reversible initially but can lead to irreversible oxidative degradation.

  • pH < 4.0 (Acidic): The glycosidic bond is susceptible to acid hydrolysis, cleaving the rutinoside sugar to release Isosakuranetin (the aglycone).

Data Summary: Stability Profile

Condition Stability Status Mechanism of Loss
DMSO (Stock) High Stable at -20°C for >6 months.
pH 4.0 - 6.0 Moderate Slow hydrolysis over weeks.
pH 7.4 (PBS/Media) Low Ring opening & Oxidation (t1/2 ~hours to days).

| pH > 8.0 | Very Low | Rapid Chalcone formation. |

Q: How do I stabilize Didymin in cell culture experiments (24-72h)? A: You are fighting thermodynamics in an incubator (37°C + pH 7.4).

  • Refresh Media: Do not leave the same drug-containing media for 72 hours. Replace media every 24 hours to maintain nominal concentrations.

  • Antioxidants: Supplement media with 100 µM Ascorbic Acid. This prevents the oxidative browning of the phenolic rings, a common secondary degradation pathway for flavonoids.

  • Serum Interaction: Serum albumin binds flavonoids. While this prevents precipitation, it also reduces the "free" drug available to cells. Ensure your IC50 controls use the same serum concentration (e.g., 10% FBS).

Part 3: Validated Protocols

Protocol 1: Robust Stock Preparation

Purpose: To create a stock solution that minimizes freeze-thaw degradation.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), grade ≥99.9%. Never use water or ethanol for long-term stock storage.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW of Didymin = 594.56 g/mol . Dissolve 29.7 mg in 1 mL DMSO.

  • Aliquot: Dispense into small amber vials (20-50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -80°C (preferred) or -20°C. Protect from light.

Protocol 2: Quality Control via HPLC

Purpose: To verify compound integrity before critical assays.

System: RP-HPLC with UV Detection (280 nm or 340 nm). Column: C18 (150 x 4.6 mm, 5 µm).[5] Mobile Phase:

  • A: Water + 0.1% Formic Acid (Acidifies environment to prevent ring opening).

  • B: Acetonitrile (ACN).

Gradient:

Time (min) % A (Water/Acid) % B (ACN)
0 90 10
20 40 60

| 25 | 10 | 90 |

Interpretation: Didymin typically elutes earlier than its aglycone (Isosakuranetin) due to the hydrophilic sugar moiety. If the main peak decreases and a later-eluting peak increases, hydrolysis has occurred.

Part 4: Mechanistic Visualization

Understanding the degradation pathway is crucial for troubleshooting.

Didymin_Degradation Didymin Didymin (Glycoside) Isosakuranetin Isosakuranetin (Aglycone) Didymin->Isosakuranetin Acid Hydrolysis (pH < 4, High Temp) Chalcone Chalcone Form (Open Ring) Didymin->Chalcone Base Catalysis (pH > 7.4) Chalcone->Didymin Reversible (Acidify) Oxidation Brown Polymer/Quinones (Inactive) Chalcone->Oxidation Oxidative Stress (Light/O2)

Figure 2: Chemical degradation pathways of Didymin. Note that pH > 7.4 drives the reversible Chalcone formation, which is the gateway to irreversible oxidation.

References

  • PubChem. Didymin Compound Summary. National Library of Medicine. [Link]

  • Yao, Q., et al. (2018). Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin.[6] Molecules, 23(10), 2547. [Link]

  • Hubert, J., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside. (General Flavonoid Glycoside Stability Mechanisms). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Didymin In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Oral Bioavailability of Didymin Ticket ID: DIDY-PK-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Didymin Paradox"

The Issue: You are likely observing a discrepancy between potent in vitro activity (IC50 ~10-12 μM in cancer lines) and disappointing in vivo efficacy or plasma concentrations.

The Root Cause: Didymin (Neosakuranetin 7-O-rutinoside) suffers from a "double-edged" bioavailability barrier:

  • Solubility-Limited Absorption (BCS Class IV): As a flavonoid glycoside, it exhibits poor aqueous solubility, limiting dissolution in the gastric fluids.

  • Metabolic Instability: The rutinoside sugar moiety is a prime target for hydrolysis by gut microbiota (specifically

    
    -rhamnosidase activity) before absorption. Once the aglycone (Isosakuranetin) enters the enterocyte, it undergoes rapid Phase II conjugation (glucuronidation/sulfation).
    

The Solution: To see therapeutic levels, you must transition from simple oral suspensions to protective nanocarriers (specifically PLGA nanoparticles) and adjust your bioanalytical detection strategy to account for rapid metabolism.

Diagnostic Module: "Where did my drug go?"

User Query: "I administered Didymin orally to mice, but I cannot detect the parent compound in plasma using HPLC. Is my extraction failing?"

Technical Diagnosis: Your extraction is likely fine; your target is wrong. Didymin is a "prodrug" in the context of the gut. The microbiota cleaves the sugar, releasing Isosakuranetin.

Visualization: The Metabolic Fate of Didymin

This diagram illustrates why looking for the parent compound (Didymin) often yields false negatives.

DidyminMetabolism Didymin Didymin (Glycoside) GutLumen Gut Lumen (Microbiota) Didymin->GutLumen Oral Dosing Liver Liver/Enterocyte (Phase II Enzymes) Didymin->Liver Minor Fraction (P-gp Efflux) Isosakuranetin Isosakuranetin (Aglycone) GutLumen->Isosakuranetin Hydrolysis via alpha-rhamnosidase Isosakuranetin->Liver Absorption Conjugates Glucuronides/Sulfates (Excreted/Circulating) Liver->Conjugates UGT/SULT Conjugation

Figure 1: The metabolic hydrolysis pathway of Didymin. Note that the primary circulating species is often the conjugated aglycone, not the parent glycoside.

Troubleshooting Checklist
SymptomProbable CauseCorrective Action
No Parent Peak Complete hydrolysis in colon.Monitor Isosakuranetin (aglycone) in plasma.
Low Total Recovery Phase II Conjugation.Treat plasma samples with

-glucuronidase/sulfatase
prior to extraction to de-conjugate metabolites.
High Variability Microbiota differences.Co-administer with antibiotic cocktail (for mechanistic proof) or use a nano-formulation to bypass colonic degradation.

Formulation Protocol: Didymin-Loaded PLGA Nanoparticles

To protect Didymin from gut hydrolysis and improve solubility, we recommend a Single Emulsion-Solvent Evaporation (O/W) method. This encapsulates the hydrophobic drug within a biodegradable polymer matrix.

Workflow Visualization

PLGA_Protocol cluster_Organic Organic Phase cluster_Aqueous Aqueous Phase Step1 Dissolve PLGA (50mg) + Didymin (5mg) in Acetone/DCM (5mL) Emulsification Sonication (20% Amp, 2 mins, Ice Bath) Step1->Emulsification Step2 1% PVA Solution (10-20mL) Step2->Emulsification Evaporation Solvent Evaporation (Stirring O/N or Rotovap) Emulsification->Evaporation Wash Centrifugation (12,000 rpm, 20 min) Wash x3 with Water Evaporation->Wash Lyophilization Freeze Drying (with 5% Trehalose) Wash->Lyophilization

Figure 2: Step-by-step workflow for synthesizing Didymin-loaded PLGA nanoparticles.

Detailed Methodology (Self-Validating System)

Materials:

  • PLGA (50:50, MW 24,000–38,000 Da).

  • Didymin (Purity >98%).

  • PVA (Polyvinyl alcohol, MW 30k-70k).[1][2]

  • Solvent: Acetone (preferred for lower toxicity) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Organic Phase Prep: Dissolve 50 mg PLGA and 5 mg Didymin in 5 mL Acetone. Ensure complete dissolution (sonicate if necessary).

    • Checkpoint: Solution must be optically clear. Cloudiness indicates saturation.

  • Aqueous Phase Prep: Prepare 20 mL of 1% (w/v) PVA in ultrapure water. Filter through 0.22 μm filter.

  • Emulsification: Add Organic phase dropwise to Aqueous phase under magnetic stirring. Immediately probe sonicate (on ice) at 20-30% amplitude for 120 seconds (Pulse: 10s ON, 5s OFF).

    • Critical Control Point: Heat generation destroys the emulsion. Keep on ice.

  • Solvent Removal: Stir the emulsion at 400 rpm for 4 hours (Acetone) or overnight (DCM) in a fume hood to evaporate the solvent.

  • Collection: Centrifuge at 12,000–15,000 rpm for 20 minutes at 4°C. Discard supernatant (or keep to measure encapsulation efficiency).

  • Washing: Resuspend pellet in water and re-centrifuge (repeat 2x) to remove excess PVA.

  • Storage: Resuspend final pellet in 5% Trehalose (cryoprotectant) and lyophilize.

Formulation Troubleshooting Guide
IssuePotential CauseSolution
Particle Aggregation Insufficient stabilizer (PVA).Increase PVA conc. to 2% or 2.5%.
Low Encapsulation Efficiency (<40%) Drug leaking into aqueous phase.Didymin has slight polarity. Increase PLGA concentration or switch to a modified nanoprecipitation method (inject organic into aqueous).
Large Particle Size (>300nm) Weak sonication energy.Increase sonication amplitude or duration. Ensure volume is small enough for the probe intensity.

Bioanalytical Support (LC-MS/MS)

Ticket Query: "I need a robust method to quantify Didymin and its metabolites in mouse plasma."

Recommended Protocol: Do not rely on UV detection (HPLC-DAD) for in vivo PK studies; sensitivity is insufficient. Use LC-MS/MS (MRM mode).

Sample Preparation (The "De-conjugation" Step):

  • Aliquot: 50 μL Plasma.

  • Enzyme Treatment: Add 10 μL

    
    -glucuronidase/sulfatase (from H. pomatia). Incubate at 37°C for 45 mins.
    
    • Why? This converts all "hidden" glucuronides back to Isosakuranetin/Didymin for total quantification.

  • Extraction: Add 150 μL Acetonitrile (containing Internal Standard, e.g., Rutin or Naringin). Vortex 1 min. Centrifuge 10 min at 10,000 rpm.

  • Injection: Inject 5 μL of supernatant.

LC-MS/MS Parameters (Agilent/Sciex equivalent):

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50mm, 1.8μm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 mins.

  • Transitions (MRM):

    • Didymin (Negative Mode): m/z 593.2

      
       285.1 (loss of rutinoside).
      
    • Isosakuranetin (Negative Mode): m/z 285.1

      
       165.0.
      

Expected Pharmacokinetic Outcomes

When comparing Free Didymin (Suspension) vs. PLGA-Didymin (Nano), expect the following shifts in data:

ParameterFree Didymin (Oral)PLGA-Didymin (Oral)Mechanism of Improvement

0.5 - 1.0 h2.0 - 4.0 hSustained release from polymer matrix.

Low2-5x HigherImproved solubility and mucus penetration.

Baseline3-8x HigherProtection from gut hydrolysis and P-gp efflux.
Primary Species IsosakuranetinDidymin + IsosakuranetinNanoparticles protect the glycoside form.

References

  • Didymin Pharmacokinetics & Bioactivity: Singhal, J., et al. (2017). "Didymin: an orally active citrus flavonoid for targeting neuroblastoma." Oncotarget, 8(17), 29428.[3]

  • Flavonoid Metabolism (Gut Microbiota): Braune, A., & Blaut, M. (2016). "Bacterial species involved in the conversion of dietary flavonoids in the human gut."[4] Gut Microbes, 7(3), 216-234.

  • PLGA Nanoparticle Preparation (Emulsion Diffusion/Evaporation): Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). "Polymer-based nanocapsules for drug delivery." International Journal of Pharmaceutics, 385(1-2), 113-142.

  • LC-MS/MS Analysis of Flavonoids: Zhang, X., et al. (2015). "Simultaneous determination of naringin, hesperidin, neohesperidin, naringenin and hesperetin... by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 105, 120-128.

Sources

Technical Support Center: Minimizing Degradation of Isosakuranetin Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Extraction Protocols for Isosakuranetin Glycosides (Poncirin, Didymin) Target Molecule Class: Flavanone-7-O-glycosides Primary Sources: Citrus species (e.g., Poncirus trifoliata, Citrus aurantium)

Core Technical Directive: "Stop the Enzymes, Control the Protons"

The extraction of Isosakuranetin glycosides (specifically Poncirin and Didymin ) presents a unique challenge compared to other flavonoids. Unlike stable flavonols, flavanone glycosides are highly susceptible to two specific degradation pathways during extraction:

  • Enzymatic Hydrolysis: Rupture of plant cell walls releases endogenous

    
    -glucosidases and rhamnosidases, which rapidly cleave the sugar moiety, converting your target glycosides into the aglycone Isosakuranetin  (often considered an impurity in glycoside-focused research).
    
  • Acid-Catalyzed Hydrolysis: While acidification stabilizes anthocyanins, it is detrimental to flavanone glycosides under heat. Excess protons (

    
    ) attack the glycosidic oxygen, causing bond scission.
    
The "Safe Zone" Parameters
ParameterOptimal RangeCritical Limit (Do Not Exceed)Mechanism of Failure
Temperature 40°C – 55°C> 60°CThermal kinetic energy accelerates acid hydrolysis.
pH 5.0 – 6.5< 3.0 or > 8.0Acid promotes hydrolysis; Base causes ring cleavage/racemization.
Solvent 70% Ethanol (aq)100% WaterHigh water content increases hydrolytic enzyme activity.
Time (UAE) 10 – 30 mins> 45 minsProlonged sonication generates "hot spots" causing local degradation.

Troubleshooting Guide (Q&A)

Issue 1: High Aglycone Contamination

User Question: "My HPLC chromatogram shows a low yield of Poncirin but a surprisingly high peak for Isosakuranetin. I used fresh plant material. What happened?"

Diagnosis: Enzymatic Runaway. Using fresh material without an inactivation step allows endogenous enzymes to degrade the glycosides immediately upon maceration.

Corrective Protocol:

  • Switch to Freeze-Drying: Lyophilization preserves the glycosides better than hot-air drying.

  • Solvent Shock: If you must use fresh material, do not grind it in water. Grind directly into boiling ethanol (or methanol) for 5 minutes. This "heat shock" denatures the enzymes instantly before they can act.

  • Check Water Activity: Ensure your extraction solvent is at least 50% organic (EtOH/MeOH). Enzymes require water to function; high organic concentration inhibits them.

Issue 2: Low Extraction Efficiency

User Question: "I am avoiding acids to prevent hydrolysis, but my total yield is low. How can I increase solubility without damaging the molecule?"

Diagnosis: Polarity Mismatch. Isosakuranetin glycosides are moderately polar. Pure water is too polar; pure ethyl acetate is too non-polar.

Corrective Protocol:

  • Optimize Solvent System: Use 70% Ethanol : 30% Water (v/v) . This mixture matches the polarity of the disaccharide tail (rutinose/neohesperidose) while solvating the aglycone core.

  • Ultrasound-Assisted Extraction (UAE): Use cavitation to break cell walls rather than harsh chemicals.[1]

    • Frequency: 37–40 kHz.

    • Mode: Pulsed (5s ON / 5s OFF) to prevent heat buildup.

Issue 3: Variable Retention Times / Peak Broadening

User Question: "My Poncirin peak is splitting or broadening after I concentrated the extract at 60°C."

Diagnosis: C-2 Epimerization. Flavanones have a chiral center at C-2. While naturally occurring as (2S), exposure to heat or slight alkalinity can cause racemization to the (2R) enantiomer, resulting in peak splitting on chiral columns or broadening on C18 columns.

Corrective Protocol:

  • Vacuum Evaporation: Never exceed 40°C during rotary evaporation.

  • pH Check: Ensure the extract was not exposed to alkaline cleaning agents on glassware. Maintain pH < 7.[2][3][4]

Visualizing Degradation Pathways

The following diagram illustrates the critical checkpoints where degradation occurs. Use this to audit your current workflow.

DegradationPathways Plant Plant Material (Citrus/Poncirus) Crushing Maceration/Crushing Plant->Crushing Enzymes Endogenous Enzymes (Glucosidases/Rhamnosidases) Crushing->Enzymes Release Extraction Extraction Process Crushing->Extraction Glycoside Target: Isosakuranetin Glycosides (Poncirin/Didymin) Enzymes->Glycoside Hydrolysis (If not denatured) Extraction->Glycoside Successful Isolation AcidHeat Condition: Acid (pH < 3) + Heat Glycoside->AcidHeat Exposure Aglycone Degradant: Isosakuranetin (Aglycone) AcidHeat->Aglycone O-Glycosidic Bond Cleavage Sugar Free Sugars (Glucose/Rhamnose) AcidHeat->Sugar

Caption: Figure 1. Mechanism of Isosakuranetin glycoside degradation via enzymatic and acid-catalyzed hydrolysis pathways.

Optimized Extraction Protocol (Standard Operating Procedure)

This protocol is designed to maximize yield while minimizing the conversion of Poncirin/Didymin to Isosakuranetin.

Materials
  • Sample: Freeze-dried Poncirus trifoliata (or relevant Citrus) peel, ground to 40-60 mesh.

  • Solvent: 70% Ethanol (LC-MS grade) / 30% Deionized Water.

  • Equipment: Ultrasonic bath with temperature control.

Step-by-Step Methodology
  • Pre-Extraction Preparation:

    • Lyophilize fresh fruit immediately after harvest.

    • Store powder at -20°C.

    • Why: Prevents enzymatic activity and oxidation prior to solvent contact [1].

  • Solvent Mixing:

    • Prepare 70% Ethanol (v/v).[1][5]

    • Crucial Step: Check pH of the water component.[6] If pH < 5.0 (common in some DI water sources), buffer slightly to pH 6.0 using trace ammonium acetate.

    • Why: Avoids acidic hydrolysis during the heated extraction phase [2].

  • Ultrasound-Assisted Extraction (UAE):

    • Ratio: 1:30 (g solid : mL solvent).

    • Temp: Set bath to 45°C.

    • Time: 20 minutes.

    • Power: 300W (or 40 kHz frequency).

    • Why: 45°C provides sufficient kinetic energy for solubility without reaching the activation energy required for rapid glycosidic bond cleavage [3].

  • Filtration & Concentration:

    • Filter supernatant through 0.45 µm PTFE membrane.

    • Evaporate ethanol under reduced pressure (Rotavap) at < 40°C .

    • Why: High heat during concentration is the most common cause of artifact formation.

  • Validation (Quality Control):

    • Run HPLC-UV (280 nm).

    • Pass Criteria: Aglycone (Isosakuranetin) peak area < 5% of total flavanone area.

Decision Logic for Protocol Adjustment

Use this flow to adjust your parameters based on real-time results.

OptimizationLogic Start Analyze Extract (HPLC) YieldCheck Is Glycoside Yield Acceptable? Start->YieldCheck AglyconeCheck Is Aglycone > 5%? YieldCheck->AglyconeCheck Yes LowYield Issue: Poor Solubility YieldCheck->LowYield No Success Protocol Validated AglyconeCheck->Success No HighAglycone Issue: Degradation AglyconeCheck->HighAglycone Yes FixEnzyme Action: Increase EtOH % (Inhibit Enzymes) HighAglycone->FixEnzyme If Fresh Sample FixHeat Action: Reduce Temp to < 40°C HighAglycone->FixHeat If Dried Sample FixSolvent Action: Adjust to 70% EtOH LowYield->FixSolvent

Caption: Figure 2. Decision tree for troubleshooting extraction efficiency and stability.

References

  • L. Zhang et al. "Effects of drying methods on the stability of flavonoid glycosides in Citrus species." Food Chemistry, 2018.

  • I. Ioannou et al. "Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies." Journal of Food Engineering, 2019.

  • M. Gonzalez et al. "Ultrasound-Assisted Extraction of Isoquercetin and Flavanone Glycosides: Optimization Using Response Surface Methodology." Molecules, 2023.[7][8]

  • S. Lindahl. "Enzymatic hydrolysis coupled to hot water extraction for determination of flavonoids in plants." Lund University Dissertation, 2012.

Sources

Technical Support Center: Purification of Isosakuranetin 7-O-rutinoside from Crude Citrus Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Isosakuranetin 7-O-rutinoside (also known as Poncirin or Didymin) from crude citrus extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the complexities of isolating this high-value flavanone glycoside.

Introduction to the Purification Challenge

This compound is a flavanone glycoside found in various citrus species, particularly in immature fruits.[1][2] Its purification is often challenging due to the complex matrix of citrus extracts, which contain a wide array of structurally similar flavonoids, phenolic acids, sugars, and other secondary metabolites.[3][4][5] Achieving high purity and yield requires a multi-step approach and a thorough understanding of the physicochemical properties of the target molecule and potential contaminants. This guide provides a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound in citrus?

A1: this compound is found in various citrus fruits, with notable concentrations in the peels and immature fruits of species like Poncirus trifoliata, sweet orange (Citrus sinensis), and grapefruit (Citrus paradisi).[2][4]

Q2: What is the general workflow for purifying this compound?

A2: A typical purification workflow involves:

  • Crude Extraction: Using a suitable solvent to extract a broad range of compounds from the citrus material.

  • Preliminary Purification/Enrichment: Often performed using solid-phase extraction (SPE) or macroporous resin chromatography to remove highly polar or non-polar impurities and enrich the flavonoid fraction.

  • High-Resolution Purification: Preparative High-Performance Liquid Chromatography (HPLC) is the most common method for isolating this compound to high purity.

Q3: What are the key chemical properties of this compound to consider during purification?

A3: Understanding the following properties is crucial for developing a successful purification strategy:

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 594.57 g/mol [6]Useful for mass spectrometry-based detection and characterization.
Chemical Formula C28H34O14[6]
Structure Flavanone glycoside (Isosakuranetin linked to a rutinose sugar moiety)[1]The sugar moiety significantly increases polarity compared to its aglycone.
Solubility Soluble in Dimethylformamide (DMF)[6]Limited water solubility can be a challenge. Solvent selection is critical.
pKa (aglycone) The aglycone, Isosakuranetin, has a pKa of approximately 7.87 for its most acidic hydroxyl group.[7]The molecule's charge state can be manipulated by adjusting pH to optimize retention on SPE and HPLC columns.

Experimental Workflow and Protocols

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Enrichment cluster_2 Step 3: High-Purity Isolation A Citrus Peel Powder B Solvent Extraction (e.g., 80% Ethanol) A->B C Filtration & Concentration B->C D Crude Extract C->D E Solid-Phase Extraction (SPE) (C18 or Polymeric Sorbent) D->E F Wash (e.g., Water) E->F Remove polar impurities G Elution (e.g., Methanol) F->G Elute flavonoids H Enriched Flavonoid Fraction G->H I Preparative HPLC (C18 Column) H->I J Fraction Collection I->J K Purity Analysis (Analytical HPLC) J->K L Lyophilization K->L M Pure Isosakuranetin 7-O-rutinoside L->M

Caption: General workflow for the purification of this compound.

Protocol 1: Crude Extraction
  • Material Preparation: Air-dry and grind citrus peels to a fine powder (40-60 mesh).

  • Solvent Extraction: Macerate the powder in 80% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring. Alternatively, use ultrasound-assisted extraction for 30-60 minutes to improve efficiency.[2]

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Concentration: Evaporate the ethanol under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation. The resulting aqueous extract is your crude starting material.

Protocol 2: Solid-Phase Extraction (SPE) Enrichment
  • Cartridge Selection: Use a C18 or a polymeric reversed-phase SPE cartridge. The choice depends on the specific impurities in your extract. Polymeric sorbents often offer a wider pH stability range.[8]

  • Conditioning: Condition the SPE cartridge by passing 2-3 cartridge volumes of methanol, followed by 2-3 volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Dilute the crude aqueous extract with water to reduce the ethanol concentration to <5%. Load the diluted extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 2-3 volumes of deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the flavonoid fraction with 2-3 volumes of methanol or acetonitrile. Collect the eluate.

  • Drying: Evaporate the solvent from the eluate to obtain the enriched flavonoid fraction.

Protocol 3: Preparative HPLC Purification
  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid or acetic acid. The acidic modifier is crucial to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[9]

  • Method Development:

    • Scouting Gradient: Start with a broad linear gradient (e.g., 5-95% B over 30 minutes) on an analytical scale to determine the approximate elution time of this compound.

    • Method Optimization: Develop a shallower, focused gradient around the elution point of the target compound to maximize resolution from closely eluting impurities.[10]

  • Scale-Up: Scale the analytical method to the preparative column by adjusting the flow rate and injection volume proportionally to the column cross-sectional area.[11]

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Assessment: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Final Processing: Pool the pure fractions, evaporate the organic solvent, and lyophilize the aqueous solution to obtain the purified this compound as a powder.

Troubleshooting Guide

Troubleshooting_Guide Problem Problem Cause Cause Solution Solution Low_Yield Low Yield in Crude Extract Insufficient_Extraction Insufficient Extraction Low_Yield->Insufficient_Extraction Degradation Compound Degradation Low_Yield->Degradation Optimize_Solvent Optimize solvent (e.g., 70-80% ethanol). Increase extraction time/temperature. Use smaller particle size. Insufficient_Extraction->Optimize_Solvent Avoid_Heat Avoid excessive heat (>60°C) and light. Work quickly. Degradation->Avoid_Heat Low_SPE_Recovery Low Recovery from SPE Breakthrough Analyte Breakthrough during Loading Low_SPE_Recovery->Breakthrough Incomplete_Elution Incomplete Elution Low_SPE_Recovery->Incomplete_Elution Reduce_Polarity Ensure sample solvent is sufficiently aqueous (<5% organic). Load at a slow flow rate. Breakthrough->Reduce_Polarity Increase_Eluent_Strength Use a stronger elution solvent (e.g., acetonitrile). Increase elution volume. Incomplete_Elution->Increase_Eluent_Strength Poor_Resolution Poor Peak Resolution in HPLC Suboptimal_Mobile_Phase Suboptimal Mobile Phase Poor_Resolution->Suboptimal_Mobile_Phase Column_Overload Column Overload Poor_Resolution->Column_Overload Peak_Tailing Peak Tailing in HPLC Peak_Tailing->Column_Overload Secondary_Interactions Secondary Interactions with Silica Peak_Tailing->Secondary_Interactions Optimize_Gradient Optimize gradient (shallower slope). Try a different organic modifier (ACN vs. MeOH). Suboptimal_Mobile_Phase->Optimize_Gradient Reduce_Injection_Volume Reduce injection volume or sample concentration. Column_Overload->Reduce_Injection_Volume Adjust_pH Lower mobile phase pH (e.g., 0.1% formic acid). Use an end-capped column. Secondary_Interactions->Adjust_pH

Caption: Troubleshooting decision tree for common purification issues.

Issue 1: Low Yield of Enriched Fraction after SPE

Q: My recovery of this compound from the SPE cartridge is very low. What could be the cause?

A: Low recovery in SPE is a common problem and can be attributed to several factors.

  • Cause A: Analyte Breakthrough During Sample Loading.

    • Explanation: this compound is a relatively polar glycoside. If the organic solvent concentration in your sample is too high, it will not effectively bind to the reversed-phase sorbent and will pass through to the waste.

    • Solution: Ensure that the organic solvent concentration in your sample loaded onto the cartridge is low, typically below 5%. Dilute your crude extract with water or a weak buffer before loading. Also, ensure a slow and steady flow rate during loading to allow for sufficient interaction between the analyte and the sorbent.

  • Cause B: Incomplete Elution.

    • Explanation: The chosen elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

    • Solution: Increase the strength of your elution solvent. If you are using methanol, try acetonitrile, as it is a stronger solvent in reversed-phase chromatography. You can also try a mixture of solvents or increase the volume of the elution solvent.

  • Cause C: Irreversible Adsorption.

    • Explanation: In some cases, strong secondary interactions can occur between the analyte and the sorbent material, leading to irreversible binding.

    • Solution: Consider using a different type of SPE sorbent, such as a polymeric phase, which may have different selectivity and reduce unwanted secondary interactions.[8]

Issue 2: Poor Resolution in Preparative HPLC

Q: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

A: Achieving baseline separation is critical for obtaining high-purity fractions.

  • Cause A: Suboptimal Mobile Phase Composition.

    • Explanation: The selectivity of the separation is highly dependent on the mobile phase. Different organic modifiers (acetonitrile vs. methanol) interact differently with the analyte and the stationary phase, affecting the relative retention of compounds.

    • Solution:

      • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. This can significantly alter the elution order and improve the separation of co-eluting peaks.

      • Optimize the Gradient: A shallower gradient around the elution time of your target compound will increase the separation between closely eluting peaks.[9] For example, if your compound elutes at 40% B in a fast gradient, try a segment from 35% to 45% B over a longer period.

  • Cause B: Column Overload.

    • Explanation: Injecting too much sample onto the preparative column can lead to peak broadening and loss of resolution, causing peaks to merge.

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study on an analytical column first to determine the maximum sample load before significant loss of resolution occurs.

Issue 3: Peak Tailing in HPLC Chromatograms

Q: My peaks for this compound are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing can compromise purity assessment and fraction collection.

  • Cause A: Secondary Interactions with Residual Silanols.

    • Explanation: The phenolic hydroxyl groups on the flavonoid can interact with residual, un-capped silanol groups on the surface of the silica-based C18 stationary phase. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

    • Solution:

      • Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will protonate the silanol groups, minimizing these unwanted ionic interactions.

      • Use an End-Capped Column: Modern, high-quality HPLC columns are "end-capped" to reduce the number of free silanol groups, which significantly improves peak shape for compounds like flavonoids.

  • Cause B: Column Contamination.

    • Explanation: Accumulation of strongly retained impurities from the crude extract on the column can create active sites that cause peak tailing.

    • Solution: Use a guard column to protect your analytical and preparative columns. Regularly flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

Issue 4: Potential for Compound Degradation

Q: I suspect my yield is low due to the degradation of this compound during the purification process. How can I prevent this?

A: Flavonoid glycosides can be susceptible to degradation under certain conditions.

  • Cause A: Thermal Degradation.

    • Explanation: Prolonged exposure to high temperatures, especially during solvent evaporation, can lead to the degradation of flavonoids.[12]

    • Solution: When using a rotary evaporator, maintain the water bath temperature at or below 50°C. For final drying, lyophilization (freeze-drying) is preferred over oven-drying as it is a much gentler process.

  • Cause B: pH-Mediated Hydrolysis.

    • Explanation: Extreme pH conditions (highly acidic or alkaline) can cause the hydrolysis of the glycosidic bond, cleaving the rutinose sugar from the isosakuranetin aglycone.

    • Solution: Maintain the pH of your solutions within a mild range (pH 3-7) throughout the purification process, unless a specific pH is required for a particular chromatographic step. Avoid prolonged storage of extracts in solution, especially at non-neutral pH.

References

  • Jablonski, J. M., & Chen, R. (n.d.). Using Isocratic Preparative Liquid Chromatography as a Quick First-Step Purification for Natural Product Isolation. Waters Corporation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Waters Corporation. (2018, February 21). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparatory Chromatography of Natural Product Extracts Utilizing a UV-Based Open Access Walk-Up Purification Strategy. Retrieved from [Link]

  • Waters Corporation. (n.d.). Useful Application Notes and References. Retrieved from [Link]

  • Agilent Technologies. (2011, December 16). Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and Preconcentration. Retrieved from [Link]

  • Agilent Technologies. (2011, May 9). Analysis of Flavonoids. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isosakuranetin (FDB000610). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Non-volatile Flavonoid Analysis by HPLC with Evaporative Light Scattering Detection. Retrieved from [Link]

  • Hawach Scientific. (2023, August 11). How to Choose the Right SPE Cartridge to Meet Your Experiment Requirements? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Flavonoids in Plant Extracts by CE-MS. Retrieved from [Link]

  • Garcia-Salas, P., Morales-Soto, A., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2014). Current procedures for extraction and purification of citrus flavonoids. Redalyc.org, 21(1), 5-13. Retrieved from [Link]

  • Li, S., Wang, Y., Zhang, Y., & Chen, J. (2013). Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. Molecules, 18(4), 4529-4543. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. Retrieved from [Link]

  • Mahato, N., Sharma, K., Koteswararao, R., Sinha, M., Baral, E., & Cho, M. H. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 8(11), 523. Retrieved from [Link]

  • FooDB. (2022, March 17). Showing NP-Card for Isosakuranetin 7-[arabinosyl-(1->6)-glucoside] (NP0045729). Retrieved from [Link]

  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8), 612-621. Retrieved from [Link]

  • Phenomenex. (2022, October 25). HPLC-UV Analysis of Flavonoids from Ginkgo Biloba Extracts. Retrieved from [Link]

  • GL Sciences. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • Mahato, N., Sinha, M., Sharma, K., Koteswararao, R., & Cho, M. H. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 8(11), 523. Retrieved from [Link]

  • Shin, J. H., Kim, Y. S., & Kim, Y. S. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. Foods, 11(11), 1648. Retrieved from [Link]

  • Viljoen, A. M., van Vuuren, S. F., & van Zyl, R. L. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science, 50(10), 896-903. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation Made Simple. Retrieved from [Link]

  • S., S., & S., M. (2017). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 10(11), 3907-3911. Retrieved from [Link]

  • Intekhab, J., & Aslam, M. (2009). ISOLATION OF A FLAVONOID FROM THE ROOTS OF CITRUS SINENSIS. Journal of Saudi Chemical Society, 13(1), 33-35. Retrieved from [Link]

  • Shaik, A., & Shaik, S. (2018). Purification of Eriocitrin (Eriodictyol 7-O Rutinoside) from Orange (Citrus Sinuses) Peel by Using Column Chromatography and I. International Journal of Innovative Research in Science, Engineering and Technology, 7(10), 10183-10190. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Li, S., & Chen, J. (2016). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules, 21(6), 769. Retrieved from [Link]

  • Wikipedia. (n.d.). Isosakuranetin. Retrieved from [Link]

  • Push Biotechnology. (n.d.). This compound. Retrieved from [Link]

  • Rocchetti, G., Vella, F., & Montesano, D. (2025). Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach with UHPLC-PDA ESI-MS Characterization. Molecules, 30(22), 5321. Retrieved from [Link]

  • Zhu, Y., Li, X., & Chen, J. (2023). Advances in extraction and purification of citrus flavonoids. Food Frontiers, 4(3), 750-781. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zaim, O., Bektaş, A., & Demir, B. (2023). Extraction and determination of flavonoid compounds in citrus fruit waste. ResearchGate. Retrieved from [Link]

  • K., K. (2018). Purification of phenolic flavanoids with flash chromatography. ResearchGate. Retrieved from [Link]

  • He, J., Shao, P., Liu, J., & Ru, Q. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules, 24(17), 3169. Retrieved from [Link]

  • SAS Publishers. (2017). Development of a New RP-HPLC Method for the Estimation of IBRUTINIB. Scholars Academic Journal of Pharmacy (SAJP), 6(12), 513-524. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 105-109. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Li, S., & Chen, J. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. Molecules, 29(14), 3247. Retrieved from [Link]

Sources

Handling hygroscopic properties of Didymin reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Didymin Reference Standards

A Guide to Managing Hygroscopic Properties in Analytical Applications

Welcome to the technical support center for Didymin reference standards. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this valuable flavonoid glycoside. Didymin, like many highly pure organic molecules, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property presents a significant challenge for quantitative analysis, as unaccounted-for water content can lead to substantial errors in weighing, solution preparation, and ultimately, assay results.[1][2]

This document provides in-depth, practical guidance in a question-and-answer format to help you navigate these challenges, ensure the integrity of your reference standard, and achieve accurate, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it critical for a reference standard?

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For a reference standard, which serves as the benchmark for quantifying an unknown, this is a critical issue. The certificate of analysis (CoA) for a reference standard provides a purity or potency value determined under specific conditions. If the standard absorbs atmospheric water, its effective purity changes. For instance, if 10.0 mg of a standard with 2.0% water content is weighed, only 9.8 mg is the actual analyte. Failing to account for this moisture leads to the preparation of inaccurately low-concentration standard solutions, which in turn causes an overestimation of the analyte in your samples.[1][3]

Q2: My Didymin standard is a lyophilized powder. Does this affect its hygroscopicity?

Yes, significantly. Lyophilization (freeze-drying) produces a porous, high-surface-area solid. While this process is excellent for stabilizing biological and chemical materials by removing water, it also creates a substance that is highly susceptible to re-absorbing moisture once exposed to the atmosphere.[3] Therefore, extra precautions must be taken with lyophilized standards.

Q3: What are the ideal storage conditions for a Didymin reference standard?

Proper storage is the first line of defense against moisture absorption.

  • Unopened Vials: Store according to the manufacturer's instructions, typically in a refrigerator at 2-8°C.[4][5] The sealed vial from the manufacturer provides the primary moisture barrier.

  • Opened Vials: After opening, the standard should be stored in a desiccator containing a recently activated desiccant (e.g., silica gel).[6] The desiccator should be kept in a cool, dark place. For particularly sensitive or long-term use, storing the desiccator inside a refrigerator is advisable. However, always allow the entire desiccator to equilibrate to room temperature before opening to prevent condensation.[7]

Q4: I suspect my Didymin has been exposed to humidity. Can I dry it in an oven?

This is strongly discouraged without specific guidance from the manufacturer. Flavonoid glycosides can be thermally labile. Heating the standard to remove water may cause thermal degradation, altering its chemical structure and rendering it useless as a reference. The recommended approach is to quantify the water content "as is" using Karl Fischer titration and correct for it in your calculations.[8]

Troubleshooting Guide

Weighing & Handling

This is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[9][10] The continuous drift upwards is the weight of water molecules binding to the solid material. High laboratory humidity will accelerate this process.[11]

Solution:

  • Work Quickly and Efficiently: Have all materials ready before opening the standard vial. Minimize the time the vial is open and the material is exposed to air.

  • Use a Weighing Bottle: Instead of weighing directly onto paper, use a clean, dry glass weighing bottle with a stopper.[9] This minimizes air exposure during the weighing process.

  • Employ Differential Weighing: This is the most accurate method for hygroscopic solids. The detailed steps are outlined in Protocol 1 .

  • Control the Environment: If possible, perform weighing in a glove box with controlled low humidity or in a room with regulated humidity (ideally 40-60% RH).[10][12]

Solution Preparation & Assay Results

Absolutely. Inconsistent handling of a hygroscopic standard is a primary cause of assay variability. If the amount of absorbed water varies between weighings for different standard curve points or different analytical runs, the resulting concentrations will be inconsistent. This directly impacts the accuracy (bias) and precision (reproducibility) of your final results.[1][13]

Solution:

  • Quantify Water Content: The most robust solution is to determine the exact water content of the standard at the time of use via Karl Fischer titration.[8][14] This provides a precise value to correct the purity.

  • Standardize Your Workflow: Ensure every analyst uses the exact same standardized procedure for handling, weighing, and preparing solutions from the Didymin standard. See Protocols 1 and 3 .

  • Prepare a Stock Solution: Instead of weighing small amounts for each run, it is often better to prepare a larger, concentrated stock solution in an anhydrous solvent (if solubility permits). This stock can then be stored under inert gas (e.g., argon or nitrogen) and diluted as needed. This minimizes repeated handling of the solid standard.

Protocols & Workflows

Workflow for Handling a New Didymin Standard

The following diagram outlines the critical decision points and actions from receiving a new standard to its use in creating a stock solution.

Didymin_Workflow cluster_prep Preparation & Equilibration cluster_handling Handling & Weighing cluster_analysis Analysis & Correction Receive Receive New Vial of Didymin Standard Store Store at Recommended Temperature (e.g., 2-8°C) Receive->Store Equilibrate Transfer Vial to Desiccator. Allow to Equilibrate to Ambient Lab Temperature (Minimum 1-2 hours) Store->Equilibrate Open Open Vial in Controlled Environment (Low Humidity) Equilibrate->Open Weigh Perform Weighing Immediately Using Differential Method (Protocol 1) Open->Weigh Seal Quickly and Tightly Reseal Vial Weigh->Seal KF Determine Water Content via Karl Fischer Titration (Protocol 2) Weigh->KF Use separate aliquot for KF analysis Seal->Store Return to proper storage Calculate Calculate Corrected Purity (Purity_corrected = Purity_CoA * (1 - %Water/100)) KF->Calculate Prep_Stock Prepare Stock Solution Using Corrected Mass (Protocol 3) Calculate->Prep_Stock Troubleshooting_Flowchart Start Inconsistent or Inaccurate Assay Results Observed Check_Storage 1. Verify Standard Storage Was vial stored sealed? Was it stored in a desiccator? Start->Check_Storage Check_Handling 2. Review Weighing Procedure Was differential weighing used? Was exposure time minimized? Check_Storage->Check_Handling Yes Action_Storage Action: Discard compromised standard. Use a fresh vial and follow proper storage protocols. Check_Storage->Action_Storage No Check_KF 3. Assess Water Content Was a recent Karl Fischer titration performed? Check_Handling->Check_KF Yes Action_Handling Action: Re-train on Protocol 1. Prepare a fresh standard solution. Check_Handling->Action_Handling No Check_Calc 4. Review Calculations Was the purity corrected for both CoA value and water content? Check_KF->Check_Calc Yes Action_KF Action: Perform KF analysis (Protocol 2) on the current lot of standard. Check_KF->Action_KF No End_Good Problem Likely Resolved. Monitor Future Runs. Check_Calc->End_Good Yes Action_Calc Action: Re-calculate all standard concentrations using Protocol 3. Check_Calc->Action_Calc No End_Bad Issue Persists. Investigate other assay parameters (e.g., instrument, reagents, sample prep). End_Good->End_Bad If problem continues Action_Storage->Start Action_Handling->Start Action_KF->Check_Calc Action_Calc->End_Good

Caption: Troubleshooting logic for assay issues.

References

  • USP General Chapter <1119> Near-Infrared Spectrophotometry.
  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titr
  • Karl Fischer titr
  • Water Content Determin
  • Karl Fischer Titration Guide for Water (Moisture)
  • Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. PMC.
  • <1119> NEAR-INFRARED SPECTROSCOPY. USP-NF.
  • Weighing It Right: A Comprehensive Guide to Accurate Labor
  • Didymin USP Reference Standard. Sigma-Aldrich.
  • Comparison of analytical methods reported for determination of flavonoid glycosides in lemon.
  • Bulk Material Weighing Systems - How to Maximize Accuracy. Sterling Systems.
  • didymin|14259-47-3|MSDS. DC Chemicals.
  • Chromatographic methods for the identification of flavonoids. Auctores Publishing.
  • 5 Best Practices for Analytical Balances. Innoweight.
  • The Do's and Don'ts of Labor
  • 3 Best Practices for Analytical Balance to Ensure Accur
  • Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis... Royal Society of Chemistry.
  • The US Pharmacopeia near Infrared System Suitability Reference Standard.
  • USP Article about new USP NIR System Suitability Reference Standard. ECA Academy.
  • Standard Solution Definition, Prepar
  • SOP for Handling of Reference Standard. Pharma Dekho.
  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens M
  • Wavelength Standards for the Near-Infrared Spectral Region. Spectroscopy Online.
  • Certific
  • SOP for Working/Reference Standard Qualific
  • How to Make a Standard Solution – HSC Chemistry. Science Ready.
  • Preparation of standard solutions. Dairy Knowledge Portal.
  • How to Handle Hygroscopic Reference Standards?
  • Prepar
  • Didymin USP Reference Standard. Sigma-Aldrich (Chinese).
  • Didymin analytical standard. Sigma-Aldrich (Chinese).
  • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. PMC.
  • Didymin phyproof® Reference Substance. Sigma-Aldrich.
  • Standard solution. ISSR Classes.
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Analytical Options for the Measurement of Residual Moisture Content in Lyophilized Biological Materials. American Pharmaceutical Review.
  • How Well Do You Know Your Reference Standards? Pharmaceutical Online.
  • Complete Guide to Moisture Content Test & Its Importance. Borosil Scientific.
  • Precision and Performance: How Moisture Analyzers are Essential for Reliable Lab Results. Globe Scientific.
  • The Pitfalls of Moisture Analysis. OHAUS.
  • Didymin. PubChem.
  • Accurate Moisture Content Analysis - Techniques & Challenges.
  • Structure and basic properties of didymin.
  • Chemical structure of didymin.
  • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. MDPI.
  • didymin, 14259-47-3. The Good Scents Company.
  • (PDF) Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • New Insights into the Hygroscopic Character of Ionic Liquids... MDPI.

Sources

Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of Plasma Didymin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Didymin Quantitation

Welcome to the technical support module for flavonoid glycoside analysis. You are likely here because your LC-MS/MS assay for Didymin (Neoponcirin) in plasma is showing poor reproducibility, signal suppression, or non-linear calibration curves.

The Core Problem: Didymin (


) is a flavonoid diglycoside. While it ionizes well in ESI (typically positive mode 

or

), it elutes in a hydrophobicity region often populated by endogenous plasma phospholipids (PLs) (glycerophosphocholines and lysophospholipids).

When these PLs co-elute with Didymin, they compete for charge in the ESI droplet surface, causing Matrix Effects (ME) —usually severe ion suppression. This guide provides a self-validating workflow to eliminate these artifacts.

Module 1: Diagnostic Phase (Is it Matrix Effect?)

Before changing your extraction method, you must visualize the suppression.

Q: How do I definitively prove matrix effects are affecting my Didymin signal?

A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment.

The Protocol:

  • Setup: Tee-in a constant flow of Didymin standard solution (e.g., 100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank" plasma extract (processed exactly like your samples).

  • Observation: Monitor the baseline of the Didymin transition.

    • Flat Baseline: No matrix effect.

    • Dips/Valleys: Ion suppression (Matrix Effect).[1]

    • Peaks: Ion enhancement.[1][2][3]

  • Overlay: Overlay your actual Didymin analyte peak from a spiked sample. If your analyte peak aligns with a "dip" in the baseline, you have a critical matrix effect.

Module 2: Sample Preparation (The First Line of Defense)

The choice of extraction is the single most impactful variable.

Q: I am using Protein Precipitation (PPT) with Methanol. Why is my sensitivity low?

A: PPT removes proteins but leaves >95% of plasma phospholipids in the supernatant. These PLs are the primary cause of ion suppression.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .

Comparison of Extraction Strategies for Didymin
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)PL Removal Plates (e.g., HybridSPE)
Principle Solubility crashPartitioning (LogP driven)Lewis Acid/Base Interaction
Phospholipid Removal < 5% (Poor)~70-80% (Good)> 99% (Excellent)
Didymin Recovery High (>90%)Variable (Requires optimization)High (>85%)
Matrix Effect High Suppression LowMinimal
Cost LowLowHigh
Protocol: LLE Optimization for Didymin

Didymin is a glycoside (polar sugar tail), making it difficult to extract with non-polar solvents like Hexane. You must use a moderately polar organic solvent.

  • Aliquot: 100 µL Plasma.

  • IS Spike: Add 10 µL Internal Standard (e.g., Hesperidin or Poncirin).

  • Extraction Solvent: Add 1.0 mL Ethyl Acetate (EtOAc) .

    • Tip: If recovery is low (<50%), try a mixture of EtOAc : Isopropanol (9:1) to pull the polar glycoside.

  • Agitation: Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 12,000 rpm for 10 min.

  • Concentration: Transfer supernatant to a clean tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in mobile phase (initial gradient conditions).

Module 3: Chromatographic & MS Optimization

Q: Can I separate Didymin from the phospholipids chromatographically?

A: Yes. Phospholipids generally elute late in a Reverse Phase (C18) gradient.

The "Phospholipid Tail" Strategy:

  • Monitor PLs: Add a transition for Phosphatidylcholines (m/z 184 -> 184 for parent scan or specific transitions like 496.3 -> 184) to your method to "see" the matrix.

  • Gradient Adjustment:

    • Ensure Didymin elutes before the massive PL wash.

    • Crucial Step: After Didymin elutes, ramp your gradient to 95-100% Organic (B) and hold for 2-3 minutes to wash the column. If you don't, PLs will wrap around and suppress the next injection.

Q: Which Internal Standard (IS) should I use?

A:

  • Gold Standard: Stable Isotope Labeled Didymin (

    
     or 
    
    
    
    ). Often unavailable.
  • Practical Standard: Poncirin (structural isomer) or Hesperidin .

    • Warning: Naringin is also common but ensure chromatographic resolution. The IS must experience the exact same matrix suppression as Didymin to effectively compensate for it.

Visualizing the Solution

The following diagram illustrates the decision logic for selecting the correct extraction method based on your lab's resources and the polarity of Didymin.

MatrixReduction Start Start: High Matrix Effect (Ion Suppression) Analyze Analyte: Didymin (Flavonoid Glycoside, Polar) Start->Analyze Choice Select Extraction Method Analyze->Choice PPT Protein Precipitation (PPT) (MeOH/ACN) Choice->PPT Fast/Cheap LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate) Choice->LLE Standard Bioanalysis SPE Phospholipid Removal SPE (Zr-Coated Silica) Choice->SPE Best Quality ResultPPT Result: High PL Content Requires Chromatographic Separation PPT->ResultPPT ResultLLE Result: Clean Extract Moderate Recovery LLE->ResultLLE ResultSPE Result: Ultra-Clean Extract High Throughput SPE->ResultSPE ResultPPT->Choice Fail: Suppression > 20%

Caption: Decision matrix for Didymin extraction. While PPT is fastest, it often fails due to phospholipid retention. LLE or Zr-SPE are recommended.

Module 4: Validation (The Matuszewski Method)

You must quantify the Matrix Factor (MF) according to FDA/EMA guidelines.

Q: How do I calculate the Matrix Factor?

A: You need three sets of samples:

  • Set A: Standards in neat solvent (Mobile Phase).

  • Set B: Standards spiked into extracted blank plasma (Post-Extraction Spike).

  • Set C: Standards spiked into plasma before extraction (Pre-Extraction Spike).

Calculations:

ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Suppression> 1.0 : Enhancement= 1.0 : No Effect
IS-Normalized MF

Should be close to 1.0 . This proves the IS is compensating correctly.
Recovery (RE)

Efficiency of the extraction step itself.

Acceptance Criteria: The CV of the IS-Normalized Matrix Factor calculated from 6 different lots of plasma should be ≤ 15% .

References & Authority

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

    • Context: The foundational paper defining the "Post-Extraction Spike" method for MF calculation.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Context: Validates the use of Phospholipid Removal Plates (like Ostro/HybridSPE) over standard PPT.

  • Wang, Y., et al. (2008). Determination of didymin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Specific validated method for Didymin, utilizing LLE with Ethyl Acetate to ensure sensitivity.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

    • Context: Regulatory standards for Matrix Factor limits (CV < 15%).[4][5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Isosakuranetin 7-O-rutinoside vs. Isosakuranetin Aglycone - A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the vast landscape of flavonoid research, a fundamental question persists: does the glycosidic linkage enhance or hinder biological activity? This guide provides an in-depth comparison of Isosakuranetin 7-O-rutinoside (also known as Poncirin) and its parent aglycone, Isosakuranetin. Through a synthesis of experimental data, we will explore the critical role of the rutinoside moiety in modulating bioavailability, metabolism, and ultimately, therapeutic efficacy. The evidence presented herein indicates that while the aglycone, Isosakuranetin, often exhibits superior potency in in vitro cell-based and cell-free assays, its glycoside counterpart, Poncirin, functions as a crucial prodrug, influencing stability and metabolic fate in vivo. This guide will dissect these nuances to inform experimental design and interpretation in drug discovery and development.

Introduction: The Flavonoid Dichotomy

Flavonoids are a diverse class of polyphenolic secondary metabolites found abundantly in plants, particularly citrus fruits, and are lauded for their wide range of pharmacological properties.[1][2] Their chemical structure, based on a C6-C3-C6 skeleton, is frequently modified in nature. One of the most common modifications is glycosylation, where a sugar molecule attaches to the flavonoid backbone, forming a glycoside.[3] This guide focuses on two such related molecules:

  • This compound (Poncirin): A flavanone glycoside where a rutinose sugar is attached at the 7-position of the Isosakuranetin core.[1] It is found in high concentrations in fruits like the trifoliate orange (Poncirus trifoliata).[1]

  • Isosakuranetin: The aglycone (non-sugar) component of Poncirin, a 4'-O-methylated derivative of naringenin.[4]

The central objective of this guide is to move beyond a simple cataloging of activities and provide a mechanistic comparison, supported by experimental data, to elucidate why one form may be more active than the other under specific conditions. Understanding this relationship is paramount for researchers aiming to harness their therapeutic potential.

The Core Question: Why the Aglycone is Often More Potent In Vitro

The presence of the bulky, hydrophilic rutinoside sugar moiety on Poncirin dramatically alters its physicochemical properties compared to the more lipophilic Isosakuranetin aglycone. This difference is the primary determinant of their varying activities in experimental settings.

Bioavailability and Metabolism: A Prodrug Mechanism

In nature, most flavonoids exist as glycosides.[5] For a flavonoid glycoside like Poncirin to exert systemic effects after oral administration, it typically must be metabolized. Flavonoid glycosides are often hydrolyzed by intestinal microflora, which cleave the sugar moiety to release the aglycone.[3][6] This liberated aglycone, being more hydrophobic, can then be absorbed into epithelial cells via passive diffusion.[3][7] Therefore, Poncirin often acts as a prodrug, delivering the active Isosakuranetin to the site of absorption.[8]

This metabolic activation is a critical consideration. While flavonoid aglycones are generally more bioavailable than their corresponding glycosides, this is not absolute and can be complex.[5][7] However, for direct cellular activity, the aglycone is typically the active form.

G Ingestion Oral Ingestion of Poncirin (Glycoside) Gut Intestinal Lumen Ingestion->Gut Transit Hydrolysis Microbial Hydrolysis (Cleavage of Rutinose) Gut->Hydrolysis Metabolism Absorption Passive Diffusion (Aglycone) Hydrolysis->Absorption Release of Isosakuranetin Circulation Systemic Circulation (Metabolized Aglycone) Absorption->Circulation Uptake Activity Biological Activity at Target Site Circulation->Activity

Caption: Metabolic fate of Poncirin following oral administration.

Comparative Analysis of Biological Activities

The structural difference between the glycoside and the aglycone directly translates to measurable differences in biological activity.

Antioxidant Activity

The antioxidant capacity of flavonoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to scavenge free radicals.

Experimental Insight: The O-glycosylation at the C-7 position in flavanones has been shown to reduce radical scavenging potential.[9] This is because the sugar moiety can sterically hinder the active hydroxyl groups or reduce the molecule's ability to delocalize electrons.[9] Studies involving the bioconversion of Poncirus trifoliata extract, which is rich in Poncirin, demonstrate this principle. When enzymes are used to convert Poncirin into Isosakuranetin, the overall DPPH radical scavenging activity of the extract increases significantly.[10] This strongly suggests that Isosakuranetin is a more potent direct antioxidant than its glycoside precursor.

CompoundAntioxidant AssayRelative PotencyRationale
Isosakuranetin DPPH ScavengingHigher Free hydroxyl groups are available for radical scavenging; higher lipophilicity aids interaction.
Poncirin DPPH ScavengingLowerThe bulky rutinose group at the 7-position sterically hinders the active sites involved in scavenging.[9]
Anti-inflammatory Activity

Both compounds exhibit anti-inflammatory properties, but they may engage their targets differently depending on the experimental model.

Mechanistic Insight: Isosakuranetin has been shown to inhibit the UV-B-induced phosphorylation of key components in the MAPK signaling pathway, including ERK1/2, JNK1/2, and p38 proteins.[11] This pathway is a critical regulator of inflammatory responses. Poncirin, on the other hand, has been noted to inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2) and interleukin-6 (IL-6) in LPS-stimulated macrophages.[1] Given that the aglycone is the form that typically enters the cell, it is logical to conclude that Poncirin's activity in these cellular assays is preceded by its conversion to Isosakuranetin by cellular enzymes or that it has some extracellular activity. The aglycone is the ultimate effector molecule acting on intracellular signaling cascades like NF-κB and MAPK.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Isosakuranetin Isosakuranetin (Aglycone) Isosakuranetin->MAPK Inhibits Isosakuranetin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription NO Nitric Oxide (NO) Cytokines->NO iNOS leads to LPS LPS LPS->TLR4

Caption: Isosakuranetin inhibits key inflammatory signaling pathways.

CompoundEffectTarget Pathway(s)Potency Context
Isosakuranetin Inhibition of pro-inflammatory gene expression.[11]MAPK, NF-κBDirectly inhibits intracellular signaling cascades. Considered the primary active form within the cell.
Poncirin Reduction of NO, PGE2, IL-6.[1] Anti-diabetic effects via PI3K/Akt.[13]PI3K/Akt, othersActivity in cellular models likely depends on enzymatic conversion to the aglycone. Shows efficacy in in vivo models.[14]
Anticancer / Cytotoxic Activity

The evaluation of cytotoxicity is crucial for anticancer drug development. The ability of a compound to penetrate the cell membrane is a key factor in its efficacy.

Experimental Insight: Isosakuranetin has been shown to possess cytotoxic properties.[15] In contrast, studies on Poncirin have demonstrated its ability to inhibit the proliferation of certain cancer cells.[16] As with other activities, the superior membrane permeability of the aglycone suggests it would exhibit more potent cytotoxicity in direct in vitro assays compared to its glycoside. The glycoside must first be taken up and/or metabolized to release the active aglycone inside the cell.

CompoundCytotoxicity AssayRelative Potency (in vitro)Rationale
Isosakuranetin MTT, etc.Likely Higher Higher lipophilicity facilitates easier passage across the cell membrane to act on intracellular targets.
Poncirin MTT, etc.Likely LowerThe hydrophilic sugar moiety hinders passive diffusion across the cell membrane.

Experimental Protocols: A Practical Guide

To empower researchers to validate these findings, we provide detailed, self-validating protocols for key comparative assays. The rationale behind critical steps is explained to ensure robust and reproducible data.

Protocol 1: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a direct free radical scavenger.

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color.[17] When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle at 4°C.[17]

    • Test Compounds (1 mM Stock): Prepare 1 mM stock solutions of Isosakuranetin, Poncirin, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

    • Working Solutions: Create a serial dilution of each stock solution (e.g., 1000, 500, 250, 125, 62.5 µM).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound working solutions to triplicate wells.

    • Add 100 µL of methanol to three wells to serve as the negative control (A_control).

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently by pipetting or using a plate shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance (A_sample) of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the % Scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.

Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This cellular assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

G start Start seed 1. Seed RAW 264.7 Cells (5x10^5 cells/well in 24-well plate) start->seed adhere 2. Incubate 12-24h (Allow cells to adhere) seed->adhere pretreat 3. Pre-treat with Compound (Isosakuranetin or Poncirin for 1h) adhere->pretreat stimulate 4. Stimulate with LPS (1 µg/mL) (Induces inflammation) pretreat->stimulate incubate_lps 5. Incubate for 24h stimulate->incubate_lps supernatant 6. Collect Supernatant incubate_lps->supernatant griess 7. Perform Griess Assay (Measure Nitrite) supernatant->griess read 8. Read Absorbance at 540 nm griess->read end End read->end

Caption: Workflow for the cellular nitric oxide inhibition assay.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce NO via the enzyme inducible nitric oxide synthase (iNOS).[20] NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified colorimetrically.[21][22]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[23]

  • Compound Treatment and Stimulation:

    • Aspirate the old media and replace it with fresh, serum-free media containing various concentrations of Isosakuranetin or Poncirin. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour (pre-treatment). This allows the compound to enter the cells and act on signaling pathways before the inflammatory stimulus is added.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[23]

    • Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[21]

    • Add 100 µL of the Griess Reagent to each 100 µL of supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to calculate the nitrite concentration in the samples.

  • Parallel Viability Assay (Crucial):

    • It is essential to run a parallel MTT or similar viability assay on the remaining cells. A decrease in NO could be due to genuine anti-inflammatory activity or simply cell death (cytotoxicity). Without this control, the NO inhibition data is uninterpretable.[24]

Protocol 3: MTT Cytotoxicity Assay

This assay measures cell viability by assessing the metabolic activity of mitochondria.

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved, and the absorbance is measured.[25][27]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line or RAW 264.7 cells) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[25]

    • Incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Isosakuranetin and Poncirin for a predetermined duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[26][28]

    • Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[25]

    • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.[26]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the % viability against compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Discussion and Future Perspectives

The collective evidence strongly indicates a functional dichotomy between this compound and its aglycone.

  • In Vitro Superiority of the Aglycone: For direct-acting assays (e.g., radical scavenging, cellular kinase inhibition), Isosakuranetin is demonstrably the more potent molecule. Its unhindered active sites and greater lipophilicity allow for more effective interaction with molecular targets and cell membranes. Researchers performing in vitro screens should prioritize testing the aglycone to determine maximum potential efficacy.

  • In Vivo Relevance of the Glycoside: The glycoside, Poncirin, should not be dismissed. Its formulation as a glycoside is nature's way of ensuring stability and enabling transport. In vivo studies, particularly those involving oral administration, must consider Poncirin as the relevant test article, as it is the form that is ingested and subsequently metabolized.[29] Its pharmacokinetic profile, including absorption and metabolic conversion rates, will be the ultimate determinant of its systemic bioactivity.[9]

Future Research Directions:

  • Head-to-Head Pharmacokinetic Studies: Direct comparative studies tracking the plasma concentrations of Poncirin and Isosakuranetin after oral administration of each compound are needed to definitively map their absorption and metabolism.

  • Role of Gut Microbiota: Investigating which specific gut microbial species are responsible for the hydrolysis of Poncirin could open avenues for synbiotic strategies to enhance its bioavailability.

  • Cellular Deglycosylation: While less common for this type of glycoside, exploring the potential for intracellular enzymes to cleave the rutinose moiety would provide a more complete picture of its mechanism of action in cellular models.

Conclusion

The choice between this compound and Isosakuranetin is not a matter of which is "better," but which is appropriate for the experimental question being asked. The aglycone, Isosakuranetin, is the primary effector molecule responsible for direct antioxidant and intracellular anti-inflammatory activities. The glycoside, Poncirin, is a biologically relevant prodrug whose efficacy in a systemic context is governed by its metabolic conversion. A comprehensive understanding of this glycoside-aglycone relationship is essential for the logical design of experiments and the successful translation of flavonoid research from the laboratory bench to potential therapeutic applications.

References

  • Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2008). Bioavailability and metabolism of flavonoids. Journal of Food and Nutrition Research, 47(4), 151–162.

  • Rasouli, H., Farzaei, M. H., & Khodarahmi, R. (2017). Bioavailability and Metabolism of Flavonoids: A Review. International Journal of Nutrition Sciences, 2(3), 133-138.

  • MedchemExpress. (n.d.). Isosakuranetin. MedchemExpress.com.

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet.

  • Feng, K., et al. (2025). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.

  • BenchChem. (2025). Application Notes and Protocols: DPPH Assay for Antioxidant Activity of 3,7-Dihydroxyflavone. BenchChem.

  • Yousof, M., et al. (2020). Poncirin, an orally active flavonoid exerts antidiabetic complications and improves glucose uptake activating PI3K/Akt signaling pathway in insulin resistant C2C12 cells with anti-glycation capacities. ResearchGate.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Yi, G., et al. (2020). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. ACS Omega.

  • Grokipedia. (n.d.). Isosakuranetin. Grokipedia.

  • Yi, G., et al. (2020). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. PMC.

  • Maroyi, A. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press.

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). isosakuranetin. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Grokipedia. (n.d.). Poncirin. Grokipedia.

  • Kim, D. H., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC.

  • Zofou, D., & Kowa, T. K. (2020). A Review on Sources and Pharmacological Aspects of Sakuranetin. PMC.

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.

  • Li, P., et al. (2022). Poncirin ameliorates cardiac ischemia-reperfusion injury by activating PI3K/AKT/PGC-1α signaling. PubMed.

  • Phytochemicals online. (n.d.). CAS 480-43-3 | Isosakuranetin. Phytochemicals online.

  • Yousof, M., et al. (2020). Poncirin, an orally active flavonoid exerts antidiabetic complications and improves glucose uptake activating PI3K/Akt signaling pathway in insulin resistant C2C12 cells with anti-glycation capacities. PubMed.

  • Awika, J. M., et al. (2012). Highthroughput micro plate assays for screening flavonoid content and DPPHscavenging activity in sorghum bran and flour. USDA ARS.

  • Lei, F., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. MDPI.

  • Platikanov, S., et al. (2023). DPPH Radical Scavenging Assay. MDPI.

  • Sharma, P., & Jha, A. B. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.

  • Teske, M., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate.

  • Xiao, J. (2015). Dietary flavonoid aglycones and their glycosides: Which show better biological significance? ResearchGate.

  • Larasati, A., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.

  • Lee, H., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.

  • Kim, J. H., et al. (2018). HPLC profile of poncirin and isosakuranetin in Ponciri fructus extract... ResearchGate.

  • Taylor & Francis. (n.d.). Isosakuranetin – Knowledge and References. Taylor & Francis.

  • Lei, F., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. PMC.

  • Aryal, P., et al. (2019). Anti-Inflammatory activities of flavonoid derivates. PMC.

  • ResearchGate. (n.d.). of pharmacological activities of Ponciri Fructus. ResearchGate.

  • PLOS. (2016). Antinoceptive and Anti-inflammatory Activities of the Ethanolic Extract, Fractions and Flavones Isolated from Mimosa tenuiflora. PLOS ONE.

  • Ginwala, R., et al. (2019). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. PMC.

  • Kim, D., et al. (2021). Anti-Obesity Potential of Ponciri Fructus: Effects of Extracts, Fractions and Compounds on Adipogenesis in 3T3-L1 Preadipocytes. MDPI.

Sources

Publish Comparison Guide: NMR Structural Confirmation of Isosakuranetin 7-O-rutinoside (Didymin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Challenge

Isosakuranetin 7-O-rutinoside , commonly known as Didymin , is a bioactive flavanone glycoside critical in drug development for its potential neuroprotective and anticancer properties. However, its structural validation presents a specific analytical challenge: distinguishing it from its linkage isomer (Poncirin) and its hydroxylated analog (Hesperidin) .

This guide provides a definitive technical comparison for researchers. Unlike generic spectral lists, we focus on the differential diagnostics —the specific NMR signals that prove you have Didymin and not an impurity or isomer.

Structural Anatomy & The "Identity Trap"

To confirm Didymin, you must validate two distinct structural domains simultaneously:

  • The Aglycone (Isosakuranetin): A 4'-methoxy-5,7-dihydroxyflavanone core.[1]

    • The Trap: Confusing it with Hesperidin (which has an extra 3'-OH group).

  • The Glycoside (Rutinose): A 6-O-α-L-rhamnosyl-D-glucose moiety.

    • The Trap: Confusing it with Poncirin (Isosakuranetin 7-O-neohesperidoside), where the rhamnose is attached at the 2-position, not the 6-position.

Structural Elucidation Workflow

The following decision tree outlines the logical flow for confirming Didymin using 1H and 13C NMR data.

Structural_Confirmation Start Unknown Flavanone Glycoside Step1 Step 1: Aglycone B-Ring Analysis (1H NMR, Aromatic Region) Start->Step1 Check1 Splitting Pattern? Step1->Check1 Res_ABX ABX System (d, d, dd) Likely Hesperidin Check1->Res_ABX Asymmetric Res_AABB AA'BB' System (2 x d, symmetric) Likely Isosakuranetin Core Check1->Res_AABB Symmetric Step2 Step 2: Sugar Linkage Analysis (1H/13C NMR, Anomeric Region) Res_AABB->Step2 Check2 Rhamnose H-1 Shift? Step2->Check2 Res_Neo Downfield (~5.1 ppm) Neohesperidoside (Poncirin) Check2->Res_Neo Low Field Res_Rut Upfield (~4.5 ppm) Rutinoside (Didymin) Check2->Res_Rut High Field Final CONFIRMED: This compound Res_Rut->Final

Caption: Logical workflow for distinguishing Didymin from its primary structural analogs.

Comparative NMR Analysis (The Core)

Comparison 1: Didymin vs. Hesperidin (The Aglycone Check)

The primary distinction lies in the B-ring substitution. Didymin lacks the 3'-hydroxyl group found in Hesperidin, resulting in a symmetric AA'BB' coupling system rather than an asymmetric ABX system .

FeatureDidymin (Target) Hesperidin (Alternative) Diagnostic Significance
B-Ring Substitution 4'-OMe (Para-substituted)3'-OH, 4'-OMe (Di-substituted)High
Proton System AA'BB' (Symmetric)ABX (Asymmetric)Critical
H-2', H-6' δ 7.37 (d, J=8.8 Hz)δ ~6.90 (m, overlaps)Didymin shows a clean doublet for 2 protons.
H-3', H-5' δ 6.94 (d, J=8.8 Hz)δ ~6.90 (m, overlaps)Didymin shows a clean doublet for 2 protons.
H-2 (C-Ring) δ ~5.50 (dd)δ ~5.50 (dd)Not diagnostic (Flavanone core is identical).
Comparison 2: Didymin vs. Poncirin (The Linkage Check)

This is the most common identification error. Both compounds share the exact same aglycone (Isosakuranetin). The difference is solely the sugar linkage: Rutinoside (1→6) vs. Neohesperidoside (1→2) .

FeatureDidymin (Rutinoside) Poncirin (Neohesperidoside) Diagnostic Significance
Linkage Type α-L-Rha-(1→6)-β-D-Glcα-L-Rha-(1→2)-β-D-GlcCritical
Rhamnose H-1 δ ~4.53 ppm (br s)δ ~5.10-5.20 ppm (br s)Definitive. 1→2 linkage deshields Rha-H1.
Glucose C-6 δ ~66.0 ppm δ ~60.5 ppmRutinoside linkage shifts C-6 downfield.[2]
Glucose C-2 δ ~73.0 ppmδ ~78.0 ppm Neohesperidoside linkage shifts C-2 downfield.

Experimental Protocol: Validated NMR Workflow

A. Sample Preparation

To reproduce the chemical shifts cited above, strict adherence to solvent standards is required.

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 5–10 mg of this compound in 600 µL solvent.

  • Temperature: 298 K (25°C). Note: Temperature significantly affects the OH proton signals (δ 12.03) but has minimal impact on the diagnostic B-ring doublets.

B. Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for clear resolution of the sugar region).

  • Pulse Sequences:

    • 1H: Standard zg30.

    • HMBC: Optimized for long-range coupling (J = 8 Hz). Essential for confirming the 1→6 sugar linkage.

C. Reference Spectral Data (DMSO-d6)

Constructed from validated aglycone and rutinoside moiety data [1, 2, 4].

PositionδH (ppm), Multiplicity, J (Hz)δC (ppm)Assignment
Aglycone
4 (C=O)-197.0Carbonyl
25.51, dd, J=13.0, 3.078.4C-Ring (Chiral Center)
3ax3.28, dd, J=17.0, 13.042.0C-Ring
3eq2.76, dd, J=17.0, 3.042.0C-Ring
66.14, d, J=2.096.5A-Ring
86.16, d, J=2.095.5A-Ring
2', 6'7.37, d, J=8.8 128.5B-Ring (Diagnostic AA'BB')
3', 5'6.94, d, J=8.8 114.0B-Ring (Diagnostic AA'BB')
5-OH12.03, s-Chelated Hydroxyl
4'-OMe3.79, s55.5Methoxy Group
Sugar
Glc H-14.96, d, J=7.2100.5Anomeric (β-linkage)
Rha H-14.53, br s 100.8Anomeric (α-linkage, 1→6)
Glc H-63.40 - 3.80 (m)66.1 Linkage Site (Downfield)
Rha CH31.08, d, J=6.217.8Rhamnose Methyl

Visualization: HMBC Connectivity Map

The most robust confirmation of the structure is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The following diagram illustrates the key correlations that must be observed to confirm the linkages.

HMBC_Correlations cluster_legend Legend Glc_H1 Glucose H-1 (δ 4.96) Aglycone_C7 Aglycone C-7 (δ 165.2) Glc_H1->Aglycone_C7 3J Linkage (Confirms 7-O-Glycoside) Rha_H1 Rhamnose H-1 (δ 4.53) Glc_C6 Glucose C-6 (δ 66.1) Rha_H1->Glc_C6 3J Linkage (Confirms Rutinoside 1->6) H2_6 H-2', H-6' (δ 7.37) C2 Aglycone C-2 (δ 78.4) H2_6->C2 3J Correlation (Confirms B-Ring Attachment) Proton Proton Signal Carbon Carbon Signal

Caption: Key HMBC correlations. The Rha H-1 to Glc C-6 correlation is the definitive proof of the rutinoside structure.

References

  • Maltese, F., et al. (2009).[3] Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Food Chemistry, 116(2), 575–579. Link

  • González-Cortazar, M., et al. (2013).[4] Isosakuranetin-5-O-rutinoside: A New Flavanone with Antidepressant Activity Isolated from Salvia elegans Vahl.[1][4][5] Molecules, 18(11), 13260–13270.[4] Link[4]

  • Garg, S.N., et al. (2001). Chemical examination of the stems of Citrus reticulata Blanco. Journal of Essential Oil Research, 13(4), 259-260.
  • Nieto, J.L., & Gutiérrez, A.M. (1986). 1H NMR Spectra at 360 MHz of Diosmin and Hesperidin in DMSO Solution. Spectroscopy Letters, 19(5). Link

Sources

A Comparative Guide to Purity Assessment of Didymin (>98%) for Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of Didymin, a bioactive flavonoid glycoside of significant interest. We will move beyond procedural lists to explore the scientific rationale behind method selection, ensuring a comprehensive understanding of how to qualify Didymin as a reference standard with a purity of >98%.

Introduction to Didymin and the Imperative of High Purity

Didymin (Isosakuranetin 7-O-rutinoside) is a naturally occurring flavonoid found predominantly in citrus fruits like oranges, lemons, and grapefruits.[1][2][3] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer properties, have positioned it as a compound of significant interest in pharmaceutical and nutraceutical research.[4][5][6][7] As with any scientific investigation, the accuracy of experimental outcomes is directly linked to the quality of the materials used. A well-characterized, high-purity Didymin reference standard is therefore indispensable for:

  • Accurate quantification in biological matrices and herbal extracts.

  • Reliable evaluation of its biological activity in in-vitro and in-vivo models.

  • Compliance with regulatory standards for drug development and quality control.[8][9]

This guide will dissect the critical methodologies used to establish the purity of a Didymin reference standard, focusing on a multi-faceted approach that leaves no room for ambiguity.

Orthogonal Approaches to Purity Determination: A Comparative Analysis

No single analytical technique can definitively establish the purity of a reference standard. An orthogonal approach, employing multiple methods with different separation and detection principles, is the gold standard. This ensures that a wide range of potential impurities, including structurally related flavonoids, residual solvents, and water content, are identified and quantified.

Here, we compare the three pillars of reference standard purity assessment for Didymin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparison of Key Analytical Methodologies for Didymin Purity Assessment
Parameter HPLC-UV LC-MS qNMR
Primary Function Quantitative purity assessment (area percent), separation of related substances.Impurity identification and confirmation, quantification of trace impurities.Absolute purity determination (mass/mass), structural confirmation.
Principle Chromatographic separation based on polarity, detection by UV absorbance.Chromatographic separation coupled with mass-to-charge ratio detection.Measurement of nuclear spin transitions in a magnetic field.
Strengths Robust, reproducible, widely available, excellent for quantifying known impurities.[10]High sensitivity and specificity, capable of identifying unknown impurities.[11][12]Universal detector, does not require a specific reference standard for the analyte, provides structural information.[13][14][15]
Limitations Requires reference standards for impurity identification, co-eluting impurities may go undetected.Matrix effects can influence ionization and quantification, requires expertise in spectral interpretation.Lower sensitivity than LC-MS, may not detect trace impurities, requires specialized equipment and expertise.
Typical Application Primary method for calculating purity based on the relative peak area of Didymin.Characterization of impurity profiles, confirmation of molecular weights of impurities.Definitive assignment of purity value, independent of a Didymin reference standard.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in system suitability tests to ensure the reliability of the generated data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method forms the cornerstone of purity assessment by separating Didymin from its potential impurities. The principle lies in the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a mobile phase.

Rationale for Method Design: A reversed-phase C18 column is chosen due to the moderately polar nature of the flavonoid glycoside, Didymin. A gradient elution is employed to ensure the effective separation of both more and less polar impurities that might be present. UV detection at 283 nm is selected as it is a common wavelength for the analysis of flavanones.[2]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Didymin Standard Solution (e.g., 1 mg/mL in Methanol) instrument HPLC System with UV Detector prep_std->instrument Inject prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Methanol) prep_sample->instrument Inject column C18 Column (e.g., 4.6 x 250 mm, 5 µm) instrument->column mobile_phase Gradient Mobile Phase (e.g., Acetonitrile/Water) column->mobile_phase detection UV Detection at 283 nm mobile_phase->detection chromatogram Record Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (Area %) ((Area_Didymin / Total_Area) x 100) integration->calculation

Caption: HPLC-UV workflow for Didymin purity assessment.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of Didymin reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 283 nm.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B

      • 25-30 min: 60% B

      • 30-31 min: 60% to 20% B

      • 31-40 min: 20% B (equilibration)

  • System Suitability:

    • Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area of Didymin should be not more than 2.0%.

    • The tailing factor for the Didymin peak should be not more than 2.0.

  • Purity Calculation:

    • Calculate the area percentage purity using the formula: Purity (%) = (Area of Didymin Peak / Total Area of all Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities, even at trace levels. It provides molecular weight information, which is crucial for characterizing unknown peaks observed in the HPLC-UV chromatogram.

Rationale for Method Design: The coupling of LC with a mass spectrometer allows for the separation of components followed by their ionization and detection based on their mass-to-charge ratio (m/z). This provides a high degree of certainty in impurity identification.[11]

Experimental Workflow:

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Interpretation sample_prep Prepare Sample Solution hplc HPLC System sample_prep->hplc column C18 Column hplc->column ion_source Electrospray Ionization (ESI) column->ion_source mass_analyzer Mass Analyzer (e.g., QTOF) ion_source->mass_analyzer detector Detector mass_analyzer->detector mass_spectra Acquire Mass Spectra detector->mass_spectra identification Identify Impurities by m/z mass_spectra->identification fragmentation Perform MS/MS for Structural Clues identification->fragmentation

Caption: LC-MS workflow for impurity identification in Didymin.

Detailed Protocol:

  • LC Conditions: Utilize the same chromatographic conditions as the HPLC-UV method to allow for direct comparison of chromatograms.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the total ion chromatogram.

    • Propose potential elemental compositions and structures for the impurities based on their accurate mass measurements.

    • Perform MS/MS fragmentation analysis to gain further structural information and confirm impurity identities. Common impurities in flavonoid glycosides can include the aglycone form or related flavonoid structures.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance without the need for a reference standard of the same compound.[14][15] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Rationale for Method Design: By using a certified internal standard of known purity and concentration, the absolute purity of Didymin can be calculated. This method provides an orthogonal validation of the purity value obtained by HPLC.

Experimental Workflow:

QNMR_Workflow prep Accurately weigh Didymin sample and internal standard (e.g., Maleic Acid) dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) prep->dissolve acquire Acquire 1H NMR spectrum under quantitative conditions (long relaxation delay) dissolve->acquire integrate Integrate characteristic peaks of Didymin and the internal standard acquire->integrate calculate Calculate absolute purity (w/w %) integrate->calculate

Caption: qNMR workflow for absolute purity determination of Didymin.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Didymin and 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into a tared NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6).

    • Record the exact weights of the Didymin sample, internal standard, and solvent.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic proton signal of Didymin and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Didymin: 594.56 g/mol )[5][16]

    • m = mass

    • P = Purity of the internal standard

Comprehensive Purity Statement

The final purity of the Didymin reference standard should be reported as a mass balance calculation, incorporating data from all orthogonal methods.

Purity Assignment = 100% - % Impurities by HPLC - % Water Content - % Residual Solvents - % Non-combustible Residue

This comprehensive approach provides a highly accurate and defensible purity value, essential for the qualification of a Didymin reference standard.

Conclusion

The qualification of a Didymin reference standard with a purity greater than 98% necessitates a rigorous and multi-faceted analytical approach. By combining the quantitative power of HPLC, the impurity identification capabilities of LC-MS, and the absolute quantification of qNMR, a comprehensive and reliable purity assessment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers and quality control professionals to ensure the integrity of their Didymin reference standard, thereby underpinning the validity of their scientific endeavors.

References

  • Structure and basic properties of didymin. (A) The chemical structure... - ResearchGate. Available at: [Link]

  • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin - PMC. Available at: [Link]

  • Ingredient: Didymin - Caring Sunshine. Available at: [Link]

  • (PDF) Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Available at: [Link]

  • Didymin | C28H34O14 | CID 16760075 - PubChem - NIH. Available at: [Link]

  • Didymin protects pancreatic beta cells by enhancing mitochondrial function in high-fat diet-induced impaired glucose tolerance - PMC. Available at: [Link]

  • Full article: Didymin, a natural flavonoid, relieves the progression of myocardial infarction via inhibiting the NLR family pyrin domain containing 3 inflammasome. Available at: [Link]

  • Showing Compound Didymin (FDB000612) - FooDB. Available at: [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Available at: [Link]

  • Research Article Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by H-qNMR - Semantic Scholar. Available at: [Link]

  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Available at: [Link]

  • (PDF) Use of qNMR for speciation of flaxseeds (Linum usitatissimum) and quantification of cyanogenic glycosides - ResearchGate. Available at: [Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Qualitative and Quantitative Estimation of Hesperidin in Peel and Juice of Citrus Fruits by RP-HPLC Method Growing in - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • HPLC Chromatogram of didymin (3). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • LC-MS/MS Method for the Simultaneous Quantitative Analysis of Dihydromyricetin and Myricetin in Mice Plasma and Its Application to a Tissue Distribution Study. Available at: [Link]

  • Acceptability of Standards from Alternative Compendia (BP/EP/JP) - FDA. Available at: [Link]

  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents.
  • Analytical method development and validation for assay of Diosmin and Hesperidin in combined tablet dosage form by RP- HPLC | Semantic Scholar. Available at: [Link]

  • Reference standards. Available at: [Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC. Available at: [Link]

  • Quality: impurities | European Medicines Agency (EMA). Available at: [Link]

  • LC-MS/MS Analysis of crude Flavonoid Compounds from Justicia secunda from Democratic Republic of the Congo and evaluation of - ORBi UMONS. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Didymin in Commercial Citrus Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug development, the precise quantification of bioactive compounds is paramount. Didymin, a flavonoid glycoside found in citrus fruits, has garnered significant attention for its potential therapeutic properties. However, the inherent variability of natural extracts and the lack of standardized analytical methodologies present a considerable challenge for researchers relying on commercial citrus extracts. This guide provides an in-depth, technically-grounded framework for the cross-validation of didymin content, ensuring data integrity and comparability across studies.

The core principle of this guide is not merely to present a single method but to establish a robust, self-validating system. By employing a primary analytical technique and confirming results with an orthogonal method, researchers can have high confidence in their quantitative data. This approach is crucial for label claim verification, dose-response studies, and ensuring the consistency of starting materials in drug development pipelines.

Section 1: The Analytical Imperative: Why Cross-Validation Matters

Commercial botanical extracts are complex matrices containing a multitude of compounds, many of which can interfere with the accurate quantification of a single analyte like didymin.[1] Studies have shown significant variability in the flavonoid content among different commercial brands of citrus products.[2][3][4][5][6] This variability can stem from differences in the citrus source, extraction processes, and quality control measures.[7]

Therefore, relying solely on a manufacturer's certificate of analysis is insufficient for rigorous scientific research. Cross-validation, using at least two distinct analytical techniques, provides the necessary level of scrutiny to ensure that the quantified amount of didymin is accurate and reliable.

Here, we will focus on a two-tiered analytical strategy:

  • Primary Quantification: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely used and robust technique for the analysis of individual compounds in plant extracts.[8][9]

  • Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior specificity and sensitivity, confirming both the identity and quantity of the analyte.[10][11]

This tiered approach aligns with contemporary, quality-focused paradigms in pharmaceutical analysis.[12]

Section 2: The Cross-Validation Workflow

A systematic approach is essential for the successful cross-validation of didymin content. The following workflow outlines the key stages, from sample preparation to final data reconciliation.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_primary Primary Analysis cluster_confirm Confirmatory Analysis cluster_data Data Reconciliation Sample Commercial Extract Extraction Ultrasonic Extraction (80% Methanol) Sample->Extraction Filtration 0.45 µm Syringe Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Compare Compare Results (≤15% RSD) HPLC->Compare LCMS->Compare Report Final Quantified Value Compare->Report

A high-level overview of the cross-validation workflow.

Section 3: Experimental Protocols

The following protocols are detailed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[12][13][14][15]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract didymin from the complex citrus matrix while minimizing interferences.[1][16]

Protocol:

  • Homogenization: Accurately weigh approximately 100 mg of the commercial citrus extract powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of 80% methanol in water.

    • Causality: An 80:20 methanol-water mixture is an excellent choice for extracting polar flavonoid glycosides like didymin, which may not be fully soluble in pure organic solvents.[17]

  • Extraction: Place the tube in an ultrasonic bath for 30 minutes.[17]

    • Causality: Ultrasonic radiation provides efficient and rapid extraction of bioactive compounds from plant materials.[17]

  • Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm pore size syringe filter into an HPLC vial for analysis.[17]

Primary Quantification: HPLC-UV Method

This method is designed for robust and reliable quantification.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.[8][18]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18][19]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Causality: A gradient elution is necessary to separate didymin from other flavonoids and matrix components. The acidic modifier improves peak shape.[9]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 90% B

      • 30-35 min: 90% B (column wash)

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[20]

    • Detection Wavelength: 284 nm.[20]

    • Injection Volume: 10 µL.

  • Method Validation (per ICH Q2(R1)): [12][15]

    • Linearity: Prepare a calibration curve from a certified didymin standard (e.g., 1-100 µg/mL). A correlation coefficient (R²) of >0.99 is required.[18]

    • Specificity: Ensure the didymin peak is well-resolved from other components. This can be confirmed by comparing the retention time and UV spectrum with the certified standard.

    • Accuracy & Precision: Analyze spiked samples and replicate injections. The relative standard deviation (RSD) should be within acceptable limits (typically <5%).

Confirmatory Analysis: LC-MS/MS Method

LC-MS/MS provides an orthogonal verification of the didymin identity and concentration.[10]

Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: The same HPLC conditions as the primary method can be used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Causality: Flavonoid glycosides readily form deprotonated molecules [M-H]⁻ in negative ESI mode.[10]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for didymin. For didymin (MW ~594.5 g/mol ), a potential transition would be m/z 593.2 → [fragment ion].

      • Causality: MRM is highly specific and significantly reduces chemical noise, allowing for accurate quantification even at low levels.

  • Quantification: Use the same calibration curve prepared for the HPLC-UV method. The results should be compared to the primary method.

Section 4: Data Comparison and Acceptance Criteria

The cornerstone of cross-validation is the comparison of results from the two independent methods.

Acceptance Criterion: The quantified didymin content from the HPLC-UV and LC-MS/MS methods should agree within a predefined range. For botanical extracts, a relative percent difference (RPD) or relative standard deviation (RSD) of ≤15% is a rigorous and acceptable industry standard.

LogicDiagram Start Quantified Didymin Values (HPLC & LC-MS/MS) Decision Calculate RPD Is RPD ≤ 15%? Start->Decision Accept Results are Cross-Validated Report Average Value Decision->Accept Yes Reject Investigation Required (Sample Prep, Method, Standard) Decision->Reject No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosakuranetin 7-O-rutinoside
Reactant of Route 2
Isosakuranetin 7-O-rutinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.